Product packaging for Encorafenib-13C,d3(Cat. No.:)

Encorafenib-13C,d3

Cat. No.: B12413253
M. Wt: 544.0 g/mol
InChI Key: CMJCXYNUCSMDBY-CDCJQKACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Encorafenib-13C,d3 is a useful research compound. Its molecular formula is C22H27ClFN7O4S and its molecular weight is 544.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27ClFN7O4S B12413253 Encorafenib-13C,d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

544.0 g/mol

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuterio(113C)methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i5+1D3

InChI Key

CMJCXYNUCSMDBY-CDCJQKACSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])S(=O)(=O)NC1=CC(=CC(=C1F)C2=NN(C=C2C3=NC(=NC=C3)NC[C@H](C)NC(=O)OC)C(C)C)Cl

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

Foundational & Exploratory

Encorafenib-13C,d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Encorafenib-13C,d3 is a stable isotope-labeled derivative of Encorafenib, a potent and selective inhibitor of the BRAF kinase. This technical guide provides an in-depth overview of this compound, its parent compound Encorafenib, and their roles in cancer research and drug development. The guide details the mechanism of action, pharmacokinetics, and analytical applications of these compounds. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in BRAF inhibitors and their use in precision oncology.

Introduction to Encorafenib

Encorafenib is a small molecule inhibitor of the RAF kinase family, with high potency against the BRAF V600E mutation.[1][2] This mutation is a key driver in several cancers, most notably melanoma and colorectal cancer.[1][3] Encorafenib functions by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway, which is critical for cell division, differentiation, and survival.[1][4] In cancers with the BRAF V600E mutation, this pathway is constitutively active, leading to uncontrolled cell proliferation.[4][5] Encorafenib's targeted action makes it a cornerstone of therapy for patients with BRAF V600E-mutant unresectable or metastatic melanoma, often used in combination with a MEK inhibitor like binimetinib.[3][6]

This compound: The Labeled Analog

This compound is a stable isotope-labeled version of Encorafenib, incorporating one Carbon-13 atom and three deuterium atoms into its molecular structure.[7][8][9] This labeling does not significantly alter the chemical or biological properties of the molecule but provides a distinct mass signature.[8][10] This key feature makes this compound an invaluable tool in analytical and research settings.

Primary Applications of this compound:

  • Internal Standard for Quantitative Analysis: In bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard.[7][11] Its similar chemical behavior to Encorafenib allows for accurate quantification of the parent drug in complex biological matrices like plasma.[11]

  • Tracer in Pharmacokinetic and Metabolic Studies: The stable isotope label allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of Encorafenib within a biological system without the use of radioactive isotopes.[7][8]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Encorafenib exerts its therapeutic effect by inhibiting the activity of BRAF kinases, particularly the constitutively active BRAF V600E mutant.[1][2] This inhibition disrupts the downstream signaling cascade of the MAPK/ERK pathway.

The BRAF V600E mutation leads to a 500-fold increase in kinase activity, stimulating the MEK/ERK signaling pathway even in the absence of extracellular growth factors.[5] By blocking BRAF V600E, Encorafenib prevents the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK.[3] The inactivation of this pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in BRAF V600E-mutant cancer cells.[7]

MAPK_Pathway MAPK/ERK Signaling Pathway and Encorafenib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates Encorafenib Encorafenib Encorafenib->BRAF Inhibits ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Diagram 1: MAPK/ERK Signaling Pathway Inhibition by Encorafenib.

Quantitative Data

The following tables summarize key quantitative data for Encorafenib.

Table 1: In Vitro Potency of Encorafenib

Target IC50 (nM)
BRAF V600E 0.35[1][2]
Wild-type BRAF 0.47[1][2]
CRAF 0.30[1][2]
JNK1 Clinically achievable concentrations (≤0.9 µM)[1][2]
JNK2 Clinically achievable concentrations (≤0.9 µM)[1][2]
JNK3 Clinically achievable concentrations (≤0.9 µM)[1][2]
LIMK1 Clinically achievable concentrations (≤0.9 µM)[1][2]
LIMK2 Clinically achievable concentrations (≤0.9 µM)[1][2]
MEK4 Clinically achievable concentrations (≤0.9 µM)[1][2]

| STK36 | Clinically achievable concentrations (≤0.9 µM)[1][2] |

Table 2: Pharmacokinetic Properties of Encorafenib

Parameter Value
Time to Maximum Concentration (Tmax) ~2 hours[1][12]
Bioavailability At least 86% absorbed[12][13]
Protein Binding 86%[1][12]
Apparent Volume of Distribution 164 L[1][12]
Terminal Half-life (t1/2) ~3.5 hours[1][12]
Metabolism Primarily by CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%)[1][12]

| Excretion | Approximately 47% in feces (5% unchanged) and 47% in urine (2% unchanged)[1][12] |

Experimental Protocols

Quantitative Analysis of Encorafenib in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of Encorafenib in human plasma.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Encorafenib in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[11]

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Encorafenib stock solution with methanol to create a series of working solutions at different concentrations.

    • Spike blank human plasma with the working solutions to generate calibration standards and QC samples at various concentration levels.[11]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Detect the analytes using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for both Encorafenib and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Encorafenib to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Encorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow LC-MS/MS Workflow for Encorafenib Quantification Plasma_Sample Plasma Sample (Calibrator, QC, or Unknown) Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Calibration Curve) MS_Detection->Data_Analysis

Diagram 2: LC-MS/MS Workflow for Encorafenib Quantification.

Conclusion

Encorafenib represents a significant advancement in the targeted therapy of BRAF V600E-mutant cancers. The availability of its stable isotope-labeled analog, this compound, is crucial for the accurate and reliable quantification of the drug in biological systems. This technical guide has provided a comprehensive overview of the mechanism of action, key quantitative data, and a representative analytical protocol for Encorafenib and its labeled counterpart. This information is intended to support researchers and drug development professionals in their efforts to further understand and utilize this important therapeutic agent.

References

Synthesis and Purification of Encorafenib-13C,d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Encorafenib-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of Encorafenib in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, a common driver in several cancers, including melanoma.[1] The development of reliable bioanalytical methods is paramount for pharmacokinetic and metabolic studies of Encorafenib. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and analysis, ensuring high accuracy and precision.[2] This guide details a viable pathway for the synthesis and purification of this compound, leveraging established synthetic methodologies and purification techniques.

Encorafenib is a kinase inhibitor that targets BRAF V600E, as well as wild-type BRAF and CRAF.[3] Mutations in the BRAF gene can lead to constitutively activated BRAF kinases, which can stimulate tumor cell growth.[3] Encorafenib is used in combination with binimetinib for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[3]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a key amine precursor, followed by the introduction of the isotopic labels, and culminating in the final product.

Synthesis of the Amine Precursor

The synthesis commences with the hydrolysis of the methyl carbamate group of unlabeled Encorafenib to yield the corresponding primary amine precursor.[4][5][6] This reaction is a critical first step to enable the subsequent introduction of the isotopically labeled methyl carbamate moiety.[4][5][6]

Experimental Protocol: Hydrolysis of Encorafenib

  • Dissolve Encorafenib (1.0 eq) in a 1:1:1 mixture of 10% aqueous sodium hydroxide, methanol, and tetrahydrofuran.[4]

  • Heat the reaction mixture to 85°C and stir for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

  • Dissolve the residue in a solution of 10% acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[4]

  • Filter the solution through a 0.22 µm filter to remove any particulate matter.[4]

  • Purify the crude amine precursor by preparative high-performance liquid chromatography (HPLC).[4]

Introduction of the 13C and d3 Isotopes

The isotopically labeled methyl carbamate is introduced by reacting the amine precursor with a 13C-labeled phosgene equivalent, followed by quenching with deuterated methanol (CD3OD). A plausible method involves the use of triphosgene (bis(trichloromethyl) carbonate), a safer alternative to phosgene gas, to form a 13C-chloroformate intermediate, which is then reacted with the amine precursor. The resulting activated intermediate is subsequently reacted with deuterated methylamine or a deuterated methoxide source to install the d3-methyl group.

A plausible synthetic route, adapted from patent literature describing deuterated analogs, involves the reaction of the amine precursor with a labeled chloroformate followed by reaction with a labeled amine.

Experimental Protocol: Synthesis of this compound

  • Dissolve the purified amine precursor (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methyl-d3-amine (CD3NH2) (1.1 eq) followed by methyl-13C-chloroformate (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Data Presentation: Synthesis
StepReactantsReagentsSolventTemperature (°C)Time (h)Product
1Encorafenib10% NaOH(aq), MethanolTHF8512Amine Precursor
2Amine PrecursorMethyl-d3-amine, Methyl-13C-chloroformate, TriethylamineDichloromethane0 to RT12-24This compound

Purification of this compound

The purification of the final product is crucial to ensure high purity, which is essential for its use as an internal standard. A multi-step purification process involving flash chromatography followed by preparative HPLC is recommended.

Flash Chromatography

Initial purification of the crude product is performed using flash column chromatography on silica gel. This step removes the majority of impurities and unreacted starting materials.

Experimental Protocol: Flash Chromatography

  • Load the crude this compound onto a silica gel column.

  • Elute the column with a gradient of a suitable solvent system, such as petroleum ether and ethyl acetate.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For final polishing and to achieve the highest possible purity, preparative HPLC is employed. This technique provides excellent separation of the target compound from any remaining closely related impurities.

Experimental Protocol: Preparative HPLC

  • Dissolve the partially purified product from the flash chromatography step in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.

  • Inject the solution onto a preparative reverse-phase C18 HPLC column.

  • Elute the column with a gradient of acetonitrile and water containing 0.1% TFA. The specific gradient will need to be optimized based on the analytical HPLC profile.

  • Monitor the eluent with a UV detector and collect the fraction corresponding to the this compound peak.

  • Lyophilize the collected fraction to obtain the final product as a pure solid.

Solid-Phase Extraction (SPE)

As a final desalting and concentration step, particularly after preparative HPLC with TFA in the mobile phase, solid-phase extraction can be utilized.

Experimental Protocol: Solid-Phase Extraction

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the aqueous solution containing the purified this compound onto the cartridge.

  • Wash the cartridge with water to remove any remaining salts (e.g., TFA salts).

  • Elute the product from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

  • Concentrate the eluent under reduced pressure to yield the final, pure this compound.

Data Presentation: Purification
Purification StepStationary PhaseMobile Phase/EluentPurity Achieved
Flash ChromatographySilica GelPetroleum Ether/Ethyl Acetate Gradient>90%
Preparative HPLCReverse-Phase C18Acetonitrile/Water + 0.1% TFA Gradient>98%
Solid-Phase ExtractionC18Methanol or Acetonitrile>99%

Signaling Pathways and Workflow Diagrams

Encorafenib's Mechanism of Action in the MAPK/ERK Pathway

Encorafenib targets the RAF kinase within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.[7] In many cancers, mutations in BRAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1]

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Encorafenib Encorafenib Encorafenib->BRAF

Caption: Encorafenib inhibits BRAF in the MAPK/ERK signaling pathway.

Synthetic Workflow for this compound

The overall synthetic workflow is a sequential process from the starting material to the final isotopically labeled product.

Synthesis_Workflow Start Encorafenib Step1 Hydrolysis Start->Step1 Intermediate Amine Precursor Step1->Intermediate Step2 Isotopic Labeling Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Purification Workflow for this compound

A systematic purification workflow is essential to achieve the high purity required for an internal standard.

Purification_Workflow Crude Crude this compound FlashChrom Flash Chromatography Crude->FlashChrom SemiPure Partially Purified Product FlashChrom->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureHPLC Pure Product (in solution) PrepHPLC->PureHPLC SPE Solid-Phase Extraction PureHPLC->SPE Final Pure this compound (Solid) SPE->Final

Caption: Purification workflow for this compound.

References

Technical Guide: Encorafenib-¹³C,d₃ Certificate of Analysis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for Encorafenib-¹³C,d₃. It is designed to assist researchers in understanding, interpreting, and applying this critical internal standard in bioanalytical and pharmacokinetic studies.

Introduction to Encorafenib-¹³C,d₃

Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly targeting the BRAF V600E mutation.[1][2] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, which is a key driver in the proliferation of various cancers, including melanoma.[1][2][3] Encorafenib-¹³C,d₃ is a stable isotope-labeled (SIL) analog of Encorafenib.[4][5] Due to its identical chemical properties and a distinct, heavier mass, it is an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[][7] The use of a SIL internal standard is crucial for correcting variations in sample processing and analysis, thereby ensuring the accuracy and reproducibility of pharmacokinetic and metabolic studies.[7][8][9]

Representative Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a CoA for Encorafenib-¹³C,d₃.

Table 1: Physicochemical Properties

PropertySpecification
Product Name Encorafenib-¹³C,d₃
Synonyms LGX818-¹³C,d₃
Appearance Off-white to yellow solid[10]
Molecular Formula C₂₁¹³CH₂₄D₃ClFN₇O₄S
Molecular Weight 544.04
CAS Number 1269440-17-6 (Unlabeled)
Solubility Soluble in DMSO

Table 2: Analytical Data Summary

TestMethodSpecificationRepresentative Result
Chemical Purity HPLC≥98.0%99.93%[10]
Identity ¹H NMRConforms to StructureConsistent with structure[10]
Identity Mass SpectrometryConforms to StructureConforms
Isotopic Purity Mass Spectrometry≥99%99.6%
Isotopic Enrichment Mass Spectrometry≥98% atom ¹³C; ≥98% atom DConforms

Experimental Protocols

Detailed methodologies are essential for the proper use and verification of the internal standard.

This method is used to determine the chemical purity of the Encorafenib-¹³C,d₃ standard.

  • Instrumentation : Agilent 1200 HPLC system or equivalent.[11]

  • Column : Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[12]

  • Mobile Phase :

    • A: 0.1% Formic acid in water.[12]

    • B: Acetonitrile.[12]

  • Gradient : Isocratic elution with 62% Acetonitrile.[11]

  • Flow Rate : 0.35 mL/min.[12]

  • Column Temperature : 40°C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Procedure : A stock solution of Encorafenib-¹³C,d₃ is prepared in methanol.[13] This solution is then diluted to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase. The sample is injected into the HPLC system, and the peak area of the main component is used to calculate the purity relative to any detected impurities.

This method confirms the molecular weight and the degree of stable isotope incorporation.

  • Instrumentation : Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410 QqQ) with an electrospray ionization (ESI) source.[11]

  • Ionization Mode : Positive ESI.[12][13]

  • Infusion : The sample is introduced via direct infusion or through an LC system.

  • MS Parameters :

    • Scan Type : Full Scan (Q1).

    • Mass Range : m/z 100-700.

    • Fragmentor Voltage : Optimized for analyte, typically 135 V.

    • Gas Temperature : 350°C.

  • Procedure : A dilute solution of the standard in methanol is infused into the mass spectrometer. The resulting spectrum is analyzed for the parent ion peak corresponding to the labeled compound (e.g., [M+H]⁺ at m/z 545.0). The isotopic distribution is examined to confirm the incorporation of one ¹³C and three deuterium atoms and to calculate the isotopic enrichment. The absence of a significant peak at the unlabeled molecular weight (e.g., m/z 541.0) confirms high isotopic purity.

Application and Signaling Pathway Visualization

Encorafenib-¹³C,d₃ is used as an internal standard in LC-MS/MS assays to quantify Encorafenib in biological matrices like plasma.[8][13] The SIL standard is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. This accounts for variability in extraction recovery, matrix effects, and instrument response.[][8][9]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample (Calibrator or Unknown) Spike Spike with Encorafenib-13C,d3 (Internal Standard) Plasma->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Analyte & IS Peaks) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Unknown Concentration Curve->Concentration

Caption: Bioanalytical workflow using a SIL internal standard.

Encorafenib targets and inhibits mutated BRAF kinases within the MAPK/ERK signaling pathway.[1][14] This pathway, when constitutively activated by mutations like BRAF V600E, drives uncontrolled cell division and proliferation.[1][2] By blocking BRAF, Encorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately inhibiting tumor growth.[3][14][15]

G MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Encorafenib Inhibitor->BRAF

Caption: Encorafenib inhibits the mutated BRAF kinase in the MAPK pathway.

References

physical and chemical properties of Encorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Encorafenib-13C,d3, a stable isotope-labeled internal standard for the potent BRAF inhibitor, Encorafenib. This document details its role in quantitative analysis, outlines relevant experimental protocols, and illustrates its context within the broader landscape of cancer research, specifically targeting the BRAF/MEK/ERK signaling pathway.

Core Physical and Chemical Properties

This compound is a synthetic, isotopically labeled version of Encorafenib, designed for use as an internal standard in mass spectrometry-based quantification assays.[1][2] The incorporation of one carbon-13 atom and three deuterium atoms results in a known mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name methyl (S)-(1-((4-(3-(5-chloro-2-fluoro-3-((methyl)sulfonamido-13C-1,1,1-d3)phenyl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-yl)carbamateN/A
Molecular Formula C₂₁¹³CH₂₄D₃ClFN₇O₄S[3]
Molecular Weight 544.02 g/mol [3]
Appearance Typically exists as a solid at room temperature. Off-white to yellow solid.[4]
Purity ≥98%N/A
Isotopic Enrichment Minimum: 99% ¹³C, 98% ²HN/A
Solubility Soluble in DMSO.N/A
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.N/A

Mechanism of Action of Encorafenib

Encorafenib is a highly potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[5] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[5] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, V600E, leads to constitutive activation of the BRAF kinase and uncontrolled downstream signaling, driving tumor growth.[5][6][7][8] Encorafenib targets this mutated BRAF V600E, as well as wild-type BRAF and CRAF, thereby inhibiting the aberrant signaling cascade.[8]

BRAF_MEK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF (V600E) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ATP → ADP ERK ERK1/2 MEK->ERK ATP → ADP Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Gene Transcription Encorafenib Encorafenib Encorafenib->BRAF Pharmacokinetic_Study_Workflow Dosing Dosing of Encorafenib to Study Subjects Sampling Time-course Plasma Sample Collection Dosing->Sampling Spiking Spiking of Plasma with this compound (IS) Sampling->Spiking Extraction Protein Precipitation and Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t1/2) Quantification->PK_Analysis

References

The Pivotal Role of Stable Isotope Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which lies in understanding its metabolic fate. A thorough characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for assessing its safety and efficacy. In recent years, stable isotope labeling (SIL) has emerged as a powerful and indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, offering a safer and often more informative alternative to traditional radiolabeling techniques. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies central to the application of SIL in drug metabolism research.

The Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the substitution of one or more atoms in a drug molecule with their non-radioactive, heavier isotopes. Commonly used stable isotopes in drug development include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] Unlike their radioactive counterparts (e.g., ³H and ¹⁴C), stable isotopes do not decay and emit radiation, making them safe for use in human studies without the associated health risks and stringent regulatory hurdles.[3]

The fundamental principle behind SIL is that the isotopic substitution results in a molecule that is chemically identical to the parent drug but has a distinct, higher mass. This mass difference is readily detectable by modern analytical instrumentation, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise tracking and quantification of the drug and its metabolites in complex biological matrices.[1][4]

Key Advantages of Stable Isotope Labeling:

  • Enhanced Safety: The non-radioactive nature of stable isotopes permits their use in a wider range of human studies, including those involving vulnerable populations.[3]

  • Reduced Regulatory Burden: Studies with stable isotopes are generally subject to less stringent regulatory oversight compared to those involving radiolabeled compounds.

  • No Alteration of Physicochemical Properties: The minor mass change due to isotopic substitution typically does not significantly alter the drug's physicochemical properties or its metabolic profile.

  • Versatility in Application: SIL can be employed in a wide array of studies, from early in vitro metabolic stability assays to late-stage clinical pharmacokinetic and mass balance studies.[1]

  • Multiplexing Capabilities: The use of different stable isotopes allows for the simultaneous administration and analysis of multiple drug candidates or different formulations of the same drug.

Data Presentation: Quantitative Insights from SIL Studies

A primary output of SIL-based drug metabolism studies is quantitative data on the concentration and fate of the labeled drug and its metabolites over time. This data is crucial for determining key pharmacokinetic parameters and understanding the overall disposition of the drug. The following tables provide illustrative examples of how quantitative data from such studies can be structured for clear interpretation and comparison.

Table 1: Illustrative Plasma Pharmacokinetic Data of a ¹³C-Labeled Drug and its Metabolites in Rats

Time (hours)[¹³C]-Parent Drug (ng/mL)[¹³C]-Metabolite M1 (ng/mL)[¹³C]-Metabolite M2 (ng/mL)
0.25158012545
0.52350350110
12100580230
21500890350
48501100420
8350950380
12120650250
242525090

Table 2: Illustrative Cumulative Excretion Data of a ¹³C-Labeled Drug in a Human Mass Balance Study

Collection Interval (hours)% of Administered ¹³C Dose in Urine% of Administered ¹³C Dose in FecesTotal % of Administered ¹³C Dose Excreted
0-1235.25.140.3
12-2418.515.834.3
24-488.12.510.6
48-722.30.83.1
72-960.90.31.2
Total 65.0 24.5 89.5

Experimental Protocols

This section outlines detailed methodologies for key experiments utilizing stable isotope labeling in drug metabolism studies.

In Vivo Drug Metabolism Study in Rats Using a ¹³C-Labeled Drug

This protocol describes a typical preclinical study to evaluate the pharmacokinetics and metabolism of a ¹³C-labeled drug in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • [¹³C]-labeled drug substance

  • Vehicle for dosing (e.g., 0.5% methylcellulose in water)

  • Metabolic cages for separate collection of urine and feces

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • -80°C freezer for sample storage

Procedure:

  • Acclimatization: House rats in metabolic cages for at least 48 hours prior to the study to allow for acclimatization.

  • Dosing: Administer a single oral dose of the [¹³C]-labeled drug (e.g., 10 mg/kg) via gavage.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) via the tail vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Place samples into K2EDTA tubes and keep on ice.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-12, 12-24, 24-48, 48-72, and 72-96 hours).

  • Sample Processing:

    • Plasma: Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

    • Urine: Record the volume of urine collected at each interval and store an aliquot at -80°C.

    • Feces: Homogenize fecal samples with water and store an aliquot of the homogenate at -80°C.

  • Sample Analysis: Analyze plasma, urine, and fecal samples for the [¹³C]-labeled parent drug and its metabolites using a validated LC-MS/MS method.

Sample Preparation for LC-MS/MS Analysis of Plasma Samples

This protocol outlines a common protein precipitation method for preparing plasma samples for LC-MS/MS analysis.

Materials:

  • Rat plasma samples containing the [¹³C]-labeled drug

  • Internal standard (IS) solution (a stable isotope-labeled analog of the analyte, if available, or a structurally similar compound)

  • Acetonitrile (ACN), chilled to -20°C

  • Microcentrifuge tubes

  • Centrifuge

  • 96-well plate for autosampler

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

In Vitro Metabolism Assay Using Rat Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of a ¹³C-labeled drug in rat liver microsomes.[5][6][7]

Materials:

  • [¹³C]-labeled drug stock solution (e.g., 1 mM in DMSO)

  • Rat liver microsomes (RLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile with internal standard to stop the reaction

Procedure:

  • Prepare a reaction mixture containing the [¹³C]-labeled drug (final concentration, e.g., 1 µM) and RLM (final protein concentration, e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug.

  • Calculate the percentage of the parent drug remaining at each time point to determine the metabolic stability (e.g., half-life).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways in drug metabolism studies.

Experimental_Workflow_SIL_In_Vivo_Study Experimental Workflow for an In Vivo Stable Isotope Labeling Study cluster_PreStudy Pre-Study cluster_Study_Conduct Study Conduct cluster_PostStudy Post-Study Analysis Drug_Synthesis Synthesis of ¹³C-Labeled Drug Dosing Oral Administration of ¹³C-Labeled Drug Drug_Synthesis->Dosing Formulation Animal_Acclimatization Animal Acclimatization in Metabolic Cages Animal_Acclimatization->Dosing Sample_Collection Serial Blood, Urine, and Feces Collection Dosing->Sample_Collection Time course Sample_Processing Plasma Separation, Urine/Feces Homogenization Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis of Parent and Metabolites Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic and Metabolite Profiling LCMS_Analysis->Data_Analysis

Caption: Workflow for an in vivo stable isotope labeling drug metabolism study.

Acetaminophen_Metabolism Metabolic Pathway of Acetaminophen cluster_PhaseII Phase II Metabolism (Major Pathways) cluster_PhaseI Phase I Metabolism (Minor Pathway) cluster_Detoxification Detoxification Acetaminophen Acetaminophen Glucuronidation Glucuronidation (UGTs) Acetaminophen->Glucuronidation Sulfation Sulfation (SULTs) Acetaminophen->Sulfation Oxidation Oxidation (CYP2E1, CYP1A2) Acetaminophen->Oxidation Acetaminophen_Glucuronide Acetaminophen Glucuronide Glucuronidation->Acetaminophen_Glucuronide Excretion Acetaminophen_Sulfate Acetaminophen Sulfate Sulfation->Acetaminophen_Sulfate Excretion NAPQI NAPQI (Toxic Metabolite) Oxidation->NAPQI GSH_Conjugation GSH Conjugation (GSTs) NAPQI->GSH_Conjugation Mercapturic_Acid Mercapturic Acid Conjugate GSH_Conjugation->Mercapturic_Acid Excretion

Caption: Simplified metabolic pathway of acetaminophen.[3][8]

Conclusion

Stable isotope labeling has revolutionized the field of drug metabolism by providing a safe, versatile, and highly informative approach to understanding the fate of xenobiotics in biological systems. The ability to precisely track and quantify a drug and its metabolites without the complications of radioactivity has streamlined the drug development process, from early discovery to clinical trials. As analytical technologies continue to advance in sensitivity and resolution, the applications of stable isotope labeling are expected to expand further, solidifying its role as a cornerstone of modern DMPK research. This guide provides a foundational understanding of the principles and practices of SIL, empowering researchers to effectively leverage this powerful technology in their pursuit of safer and more effective medicines.

References

A Technical Guide to Preliminary Studies Using Stable Isotope Labeled Encorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, application, and preliminary findings from studies utilizing stable isotope-labeled Encorafenib. Encorafenib is a potent and highly selective inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] The use of isotopic labeling is crucial in drug development for a variety of applications, including positron emission tomography (PET) imaging, absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative analysis.[3][4] This document details the experimental protocols and quantitative data from key preliminary studies involving [¹¹C]Encorafenib and [¹⁴C]Encorafenib.

Radiosynthesis and In Vitro Evaluation of [¹¹C]Encorafenib

The carbon-11 isotope ([¹¹C]) is a positron emitter with a short half-life (20.4 minutes), making it ideal for PET imaging to noninvasively study drug distribution and target engagement in vivo.[5][6][7] A key study focused on developing an automated radiosynthesis of [¹¹C]Encorafenib for this purpose.[5][8]

Experimental Protocol: Synthesis of [¹¹C]Encorafenib

The synthesis of [¹¹C]Encorafenib was achieved via an in-loop [¹¹C]CO₂ fixation reaction.[5][6][7]

  • Precursor Synthesis : The required amine precursor was synthesized from non-labeled Encorafenib. Treatment of Encorafenib with sodium hydroxide at 85°C resulted in hydrolysis and decarboxylation of the methyl carbonate, yielding the primary amine precursor in good yield (81%) after HPLC purification.[6][7]

  • [¹¹C]CO₂ Fixation : [¹¹C]CO₂ is trapped and reacted with a CO₂ fixation base and the amine precursor to form a ¹¹C-labeled carbamate ion intermediate.[5][6]

  • Alkylation : The subsequent addition of iodomethane results in the alkylation of the carbamate ion, forming the final [¹¹C]Encorafenib product, which is labeled at the carbonyl of the methylcarbamate.[5][6]

  • Purification and Formulation : The entire process, including synthesis, purification by semi-preparative HPLC, and reformulation, was fully automated using a commercial radiosynthesizer. The final product was formulated in a solution suitable for animal injection.[5][8]

Quantitative Data: [¹¹C]Encorafenib Radiosynthesis

The automated synthesis process provided reproducible results with high purity and molar activity.

ParameterValueReference
Radiochemical Yield (RCY)14.5 ± 2.4%[5][8]
Molar Activity177 ± 5 GBq/µmol[8]
Radiochemical Purity99%[5][8]
Production Quantity6845 ± 888 MBq[5][8]
Final Formulation pH5.0[5][6]
Residual Acetonitrile4 - 15 ppm[5][6]
Experimental Protocol: In Vitro Cellular Binding Assay

A preliminary in vitro assay was conducted to confirm the biological activity of the synthesized radiotracer.[5]

  • Cell Line : A375 human melanoma cells, which express the V600E-mutated B-Raf, were used.[5][6]

  • Binding Experiment : The experiment was designed to demonstrate the saturable binding of [¹¹C]Encorafenib to the A375 cells.

  • Outcome : The study successfully demonstrated saturable binding, indicating specific interaction with the target cells and encouraging further investigation of the radiotracer for in vivo PET imaging.[5][8]

G cluster_0 Precursor Synthesis cluster_1 Radiosynthesis cluster_2 Purification & QC Encorafenib Encorafenib NaOH NaOH, 85°C Encorafenib->NaOH Amine_Precursor Amine Precursor 2 NaOH->Amine_Precursor Fixation In-Loop Fixation (Base + Precursor 2) Amine_Precursor->Fixation CO2 [11C]CO2 CO2->Fixation Carbamate 11C-Carbamate Intermediate Fixation->Carbamate Iodomethane Iodomethane Carbamate->Iodomethane Labeled_Encorafenib [11C]Encorafenib Iodomethane->Labeled_Encorafenib HPLC Automated HPLC Purification Labeled_Encorafenib->HPLC QC Quality Control (Purity, Molar Activity) HPLC->QC Final_Product Final Product for Injection QC->Final_Product

Workflow for the automated radiosynthesis of [¹¹C]Encorafenib.

Human ADME Study with [¹⁴C]Encorafenib

To understand the absorption, distribution, metabolism, and excretion (ADME) of Encorafenib in humans, a phase I, open-label study was conducted using carbon-14 ([¹⁴C]) labeled Encorafenib.[9][10]

Experimental Protocol: Human ADME Study
  • Subjects : The study involved four healthy male subjects.[9][10]

  • Dosing : A single oral dose of 100 mg of [¹⁴C]Encorafenib (containing 90 µCi of radioactivity) was administered.[9][10]

  • Sample Collection : Blood, urine, and feces were collected over a 96-hour post-dose period.

  • Analysis : Samples were analyzed to determine the concentration of total radioactivity and to profile the metabolites.

Quantitative Data: Pharmacokinetics and Excretion

The study achieved a good mass balance, with nearly all of the administered radioactive dose recovered. Metabolism was identified as the primary clearance pathway.

ParameterValueReference
Excretion
Total Radioactivity Recovery≥93.9%[9]
Mean Recovery in Feces47.2%[1][9]
Mean Recovery in Urine47.2%[1][9]
Unchanged Encorafenib in Feces5.0% of dose[1][9]
Unchanged Encorafenib in Urine1.8% of dose[9]
Pharmacokinetics
Estimated Oral Absorption~86%[9]
Terminal Half-life (t½)3.5 hours[1]
Apparent Clearance (CL/F)14 L/h[1]
Metabolism of Encorafenib

The major route of metabolism for Encorafenib in humans is N-dealkylation.[9] This process involves the removal of the isopropyl carbamic acid methyl ester group to form the primary phase 1 metabolite, identified as M42.5 (LHY746).[9] Metabolism accounts for the clearance of approximately 88% of the recovered radioactive dose.[9]

G Encorafenib Encorafenib Metabolism Metabolism (Major Clearance Pathway, ~88%) Encorafenib->Metabolism N_Dealkylation N-dealkylation Metabolism->N_Dealkylation Predominantly via Metabolite Primary Metabolite M42.5 (LHY746) N_Dealkylation->Metabolite

Primary metabolic pathway of Encorafenib in humans.

Other Stable Isotope-Labeled Variants

Beyond radiolabeled versions for imaging and ADME studies, other stable isotope-labeled forms of Encorafenib are available for research.

  • Encorafenib-¹³C,d₃ : This variant, labeled with both carbon-13 and deuterium, is commercially available.[3][4] Its primary application is as an internal standard for quantitative analysis in techniques such as mass spectrometry (LC-MS) or NMR.[3] The use of a stable isotope-labeled internal standard is the gold standard for accurately quantifying drug concentrations in complex biological matrices.

Mechanism of Action: BRAF Inhibition

Encorafenib is a kinase inhibitor that targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to a constitutively active BRAF protein, which promotes uncontrolled cell growth and proliferation.[1] Encorafenib potently inhibits BRAF V600E, thereby blocking the downstream signaling cascade and inhibiting tumor cell growth.[2][3]

G RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Encorafenib Encorafenib Encorafenib->BRAF

Encorafenib inhibits the constitutively active BRAF V600E mutant kinase.

References

Methodological & Application

Application Note: Quantitative Analysis of Encorafenib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Encorafenib in human plasma. The method utilizes a stable isotope-labeled internal standard, Encorafenib-13C,d3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Encorafenib.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation.[1][2] It is used in the treatment of various cancers, including melanoma and colorectal cancer, often in combination with other targeted therapies.[1][3] Monitoring the plasma concentrations of Encorafenib is crucial for optimizing therapeutic outcomes and minimizing toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of Encorafenib in human plasma. The use of this compound as an internal standard (IS) minimizes the variability associated with sample preparation and matrix effects.[4]

Experimental

Materials and Reagents
  • Encorafenib and this compound were obtained from a commercial supplier.

  • HPLC-grade acetonitrile and methanol were used.

  • Formic acid (LC-MS grade) was utilized.

  • Human plasma (with K2EDTA as anticoagulant) was sourced from a certified vendor.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • Data acquisition and processing were performed using the instrument's corresponding software.

Sample Preparation

A protein precipitation method was employed for sample preparation:

  • To 50 µL of a plasma sample, add 150 µL of a working internal standard solution (WIS) containing this compound in methanol.[5]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of Encorafenib and IS
Flow Rate 0.35 mL/min[6]
Injection Volume 2 µL[5]
Column Temperature 40 °C
Run Time Approximately 2 minutes[6]
Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) was used for the detection and quantification of Encorafenib and its internal standard.

Table 2: Mass Spectrometry Parameters

ParameterEncorafenibThis compound
Ionization Mode Positive ESIPositive ESI
Precursor Ion (m/z) 540.1[7]544.1 (calculated)
Product Ion (m/z) 359.1[7]362.1 (calculated)
Collision Energy Optimized for fragmentationOptimized for fragmentation
Dwell Time 100 ms100 ms

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Encorafenib in human plasma.

Linearity and Sensitivity

The method was linear over a concentration range of 10 to 4,000 ng/mL for Encorafenib in human plasma.[5] The lower limit of quantification (LLOQ) was established at 10 ng/mL, providing sufficient sensitivity for clinical applications.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines, with precision (%CV) values below 15% and accuracy (%RE) within ±15%.[5][8]

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 10 - 4,000 ng/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%RE) ± 15%
Inter-day Accuracy (%RE) ± 15%
Recovery 85.6% to 90.9%[5][8]
Matrix Effect Minimal and compensated by IS

Signaling Pathway and Experimental Workflow

Encorafenib targets the BRAF protein in the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[2][3] Encorafenib, by inhibiting the mutated BRAF kinase, blocks downstream signaling and inhibits tumor growth.[1][3]

cluster_0 MAPK Signaling Pathway cluster_1 Therapeutic Intervention RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibition

Encorafenib's inhibition of the MAPK signaling pathway.

The experimental workflow for the quantification of Encorafenib is a streamlined process designed for high-throughput analysis.

cluster_workflow LC-MS/MS Workflow for Encorafenib Quantification Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (Methanol with IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Data Quantification LCMS->Quantification

Experimental workflow for Encorafenib analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantitative analysis of Encorafenib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies of Encorafenib in a clinical research setting.

References

Application Notes and Protocols for Encorafenib Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective inhibitor of BRAF kinases, particularly those with the V600E mutation, a common driver in various cancers like melanoma.[1][2] Accurate quantification of encorafenib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for plasma sample preparation and subsequent analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely accepted and robust bioanalytical method.

Signaling Pathway of Encorafenib

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is critical for cell proliferation and survival.[1][3] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth. Encorafenib specifically inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.[2][4]

G cluster_0 MAPK Signaling Pathway Inhibition by Encorafenib Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Encorafenib Encorafenib Encorafenib->BRAF (V600E)

Caption: Simplified MAPK signaling pathway and the inhibitory action of Encorafenib.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and efficient method for extracting small molecules like encorafenib from a complex matrix like plasma.[5][6][7] This protocol utilizes acetonitrile as the precipitating agent.

Experimental Workflow

G cluster_0 Protein Precipitation Workflow for Encorafenib Quantification A Plasma Sample Collection (e.g., 50 µL) B Add Internal Standard (e.g., Spebrutinib in Acetonitrile) A->B C Add Acetonitrile (Protein Precipitation) B->C D Vortex Mix C->D E Centrifuge D->E F Collect Supernatant E->F G Inject into LC-MS/MS F->G

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol

Materials:

  • Human plasma (collected in EDTA or lithium-heparin tubes)[5]

  • Encorafenib reference standard

  • Internal Standard (IS), e.g., Spebrutinib or isotopically labeled encorafenib ([¹³C,²H₃]-encorafenib)[6][8]

  • Acetonitrile (HPLC or LC-MS grade)[5][6]

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.

  • Spiking (for Calibration and QC samples):

    • Prepare stock solutions of encorafenib and the internal standard in methanol or DMSO.[8][9]

    • Prepare working solutions by diluting the stock solutions.

    • Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples at various concentrations.

  • Sample Preparation:

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of acetonitrile containing the internal standard.[10] The ratio of acetonitrile to plasma can be optimized but is often 3:1 (v/v).

  • Precipitation and Mixing:

    • Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • Analysis:

    • Inject an aliquot (e.g., 2-10 µL) of the supernatant into the LC-MS/MS system.[10][11]

LC-MS/MS Analysis

The following are typical parameters for the quantification of encorafenib. These should be optimized for the specific instrumentation used.

ParameterTypical Conditions
LC System Agilent or Waters UPLC/HPLC system[12][13]
Column Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column[12]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile or MethanolIsocratic or gradient elution can be used. A common isocratic mobile phase is 0.1% formic acid in water/acetonitrile (67:33, v/v).[6][12]
Flow Rate 0.3 - 0.4 mL/min[12]
Injection Volume 2 - 10 µL[10][11]
MS System Triple quadrupole mass spectrometer[5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Encorafenib: m/z 540.1 -> 439.1 (example, should be optimized)Internal Standard: (Specific to the IS used)

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for encorafenib quantification in plasma following protein precipitation.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference(s)
Linearity Range (ng/mL)0.5 - 3000 or 10 - 4000[8][12]
Correlation Coefficient (r²)≥ 0.997[12]
Lower Limit of Quantification (LLOQ) (ng/mL)0.5 - 10[8][12]
Lower Limit of Detection (LLOD) (ng/mL)0.2[12]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference(s)
LLOQ0.55.676.2392.88 - 95.15[6]
Low QC1.52.612.6296.65 - 97.51[6]
Mid QC18000.331.5796.65 - 99.57[6]
High QC24001.260.9799.84 - 102.28[6]

Values are examples from a published study and may vary.

Table 3: Recovery and Matrix Effect

ParameterEncorafenibInternal StandardReference(s)
Extraction Recovery (%)
Low QC~94~95[6]
Mid QC~94~95[6]
High QC~94~95[6]
Matrix Effect (%) ~98-102~98-102[8]

Conclusion

The protein precipitation method followed by LC-MS/MS analysis provides a robust, sensitive, and reliable approach for the quantification of encorafenib in human plasma. The protocols and data presented here serve as a comprehensive guide for researchers in the fields of pharmacology, clinical research, and drug development. It is essential to validate the method in your own laboratory to ensure it meets the specific requirements of your studies.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Encorafenib using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective small-molecule inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2] It is primarily indicated for the treatment of patients with unresectable or metastatic melanoma and metastatic colorectal cancer harboring a BRAF V600E or V600K mutation.[1][3] These mutations lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[4][5] Encorafenib, often used in combination with a MEK inhibitor like binimetinib, targets this aberrant signaling to induce tumor cell apoptosis and inhibit tumor growth.[2][4] Therapeutic Drug Monitoring (TDM) of encorafenib is crucial to optimize treatment efficacy and minimize toxicity, ensuring that plasma concentrations are maintained within the therapeutic window. This document provides detailed application notes and protocols for the quantification of encorafenib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling Pathway of Encorafenib

Encorafenib targets the RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] In normal cells, this pathway is tightly regulated and transmits extracellular signals to the nucleus, controlling fundamental cellular processes like proliferation, differentiation, and survival.[2] In cancers with BRAF V600 mutations, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes cancer cell growth and survival.[8] Encorafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby blocking the downstream signaling cascade.[1] The combination with a MEK inhibitor provides a dual blockade of the pathway, which can enhance anti-tumor activity and delay the onset of resistance.[2][9]

Encorafenib Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS BRAF_mut BRAF (V600E/K Mutant) RAS->BRAF_mut MEK MEK BRAF_mut->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Encorafenib Encorafenib Encorafenib->BRAF_mut Inhibition

Caption: MAPK signaling pathway and the inhibitory action of Encorafenib.

Quantitative Data Summary

The following tables summarize the validation parameters of a published LC-MS/MS method for the quantification of encorafenib in human plasma.[6][7]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Encorafenib10 - 4,000> 0.99

Table 2: Accuracy and Precision [7]

Low QC (30 ng/mL) Medium QC (400 ng/mL) High QC (3000 ng/mL)
Within-Run Precision (%RSD) < 3.4%< 3.4%< 3.4%
Between-Run Precision (%RSD) < 12.0%< 12.0%< 12.0%
Accuracy (% Bias) 94.6 - 112.0%94.6 - 112.0%94.6 - 112.0%

Table 3: Recovery [6]

AnalyteConcentration LevelMean Recovery (%)
EncorafenibLow QC89.8
Medium QC90.5
High QC90.9

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for extracting encorafenib from human plasma.[6]

Materials:

  • Human plasma samples (collected in K2-EDTA tubes)

  • Methanol, HPLC grade

  • Internal Standard (IS) working solution (e.g., [¹³C,²H₃]-Encorafenib in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in methanol to the plasma sample.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 17,110 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 130 µL of the clear supernatant to an autosampler vial.

  • Add 1,500 µL of sample diluent (e.g., mobile phase A) to the supernatant in the vial.

  • Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method

The following are typical parameters for the chromatographic separation and mass spectrometric detection of encorafenib.

Table 4: Liquid Chromatography Parameters [6][10]

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., XBridge BEH C18, Agilent Eclipse plus C18)
Mobile Phase A 10 mM Ammonium Bicarbonate in water or 0.1% Formic Acid in water
Mobile Phase B 10 mM Ammonium Bicarbonate in 90% methanol/10% water or Acetonitrile
Flow Rate 0.25 - 0.35 mL/min
Injection Volume 2 - 10 µL
Column Temperature 40°C
Gradient A gradient elution is typically used to separate the analyte from matrix components. An example gradient starts with a high percentage of mobile phase A, which is then decreased over several minutes to elute the analyte with a higher percentage of mobile phase B.

Table 5: Mass Spectrometry Parameters [6]

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode
Multiple Reaction Monitoring (MRM) Transitions
EncorafenibPrecursor ion (m/z) -> Product ion (m/z)
[¹³C,²H₃]-Encorafenib (IS)Precursor ion (m/z) -> Product ion (m/z)
Collision Gas Argon
Source Parameters Optimized for the specific instrument (e.g., spray voltage, capillary temperature, sheath gas flow, aux gas flow).

Experimental Workflow

The following diagram illustrates the overall workflow for the therapeutic drug monitoring of encorafenib using LC-MS/MS.

Encorafenib TDM Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Patient Plasma Sample Collection SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage ProteinPrecipitation Protein Precipitation with IS SampleStorage->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Dilution Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing ResultReporting Result Reporting and Clinical Interpretation DataProcessing->ResultReporting

Caption: Workflow for Encorafenib therapeutic drug monitoring.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of encorafenib in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, which is essential in a clinical setting. By implementing TDM, clinicians can personalize encorafenib dosing to optimize therapeutic outcomes and enhance patient safety.

References

Application of Encorafenib-13C,d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Encorafenib-13C,d3, a stable isotope-labeled internal standard, in pharmacokinetic (PK) studies. The use of such labeled compounds is critical for accurate quantification of the drug and its metabolites in biological matrices.

Introduction

Encorafenib is a potent and selective inhibitor of BRAF kinases, particularly targeting the BRAF V600E mutation.[1][2] This mutation leads to constitutive activation of the MAPK signaling pathway, a key driver in several cancers, including melanoma and colorectal cancer.[1][2] Encorafenib is often administered in combination with a MEK inhibitor, such as binimetinib, to achieve a more potent anti-tumor effect and to delay the onset of resistance.[1]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3] Their identical chemical properties to the unlabeled drug ensure they behave similarly during sample extraction and chromatographic separation, while their mass difference allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[3]

Signaling Pathway

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway. Mutations in the BRAF gene can lead to the constant activation of this pathway, promoting cell proliferation and survival.[1] Encorafenib inhibits the mutated BRAF kinase, thereby blocking downstream signaling.[1][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (Mutated in Cancer) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Encorafenib Encorafenib Encorafenib->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression ADME_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_data Data Interpretation SubjectScreening Subject Screening (Healthy Male Volunteers) Baseline Baseline Period SubjectScreening->Baseline Dosing Single Oral Dose of Encorafenib + this compound Baseline->Dosing BloodSampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96h) Dosing->BloodSampling ExcretaCollection Urine and Feces Collection (over 96h post-dose) Dosing->ExcretaCollection SampleProcessing Plasma Separation and Excreta Homogenization BloodSampling->SampleProcessing ExcretaCollection->SampleProcessing LCMS_Analysis LC-MS/MS Quantification of Encorafenib and Metabolites SampleProcessing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, t½) LCMS_Analysis->PK_Analysis MassBalance Mass Balance Calculation (% of dose recovered) LCMS_Analysis->MassBalance DDI_Logic cluster_outcome1 Outcome with Inhibitor cluster_outcome2 Outcome with Inducer Encorafenib Encorafenib CYP3A4 CYP3A4 Encorafenib->CYP3A4 Metabolism CYP2C19 CYP2C19 Encorafenib->CYP2C19 Metabolism Metabolites Metabolites CYP3A4->Metabolites CYP2C19->Metabolites Inhibitor Strong/Moderate CYP3A4 Inhibitor (e.g., Posaconazole) Inhibitor->CYP3A4 Inhibition Outcome1 Increased Encorafenib Exposure (AUC) Potential for Increased Toxicity Inducer Strong CYP3A4 Inducer (e.g., Rifampin) Inducer->CYP3A4 Induction Outcome2 Decreased Encorafenib Exposure (AUC) Potential for Reduced Efficacy

References

Application Notes and Protocols for the Preclinical Analysis of Encorafenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Encorafenib (Braftovi®) is a potent and selective small-molecule inhibitor of BRAF kinase, particularly targeting the V600E mutation, which is a key driver in several cancers, including melanoma and colorectal cancer.[1][2][3] Encorafenib functions by targeting the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway, which, when constitutively activated by BRAF mutations, leads to uncontrolled cell proliferation and survival.[2][4][5] Preclinical evaluation of Encorafenib is crucial for understanding its anti-tumor activity, defining its therapeutic window, and exploring potential combination therapies to overcome resistance.[1][6]

These application notes provide detailed protocols for the in vitro and in vivo analysis of Encorafenib in preclinical models, guidance on data presentation, and visualization of key pathways and workflows.

Mechanism of Action: Targeting the BRAF/MEK/ERK Pathway

Encorafenib selectively binds to and inhibits the activity of the BRAF V600E mutant kinase.[1][3] This action prevents the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.[2][5] The combination of Encorafenib with a MEK inhibitor, such as binimetinib, has been shown to provide a more profound and durable inhibition of the MAPK pathway, delaying the onset of resistance.[1][7]

Encorafenib_Mechanism_of_Action cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Encorafenib Encorafenib Encorafenib->BRAF_V600E Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Encorafenib inhibits the constitutively active BRAF V600E mutant kinase.

Experimental Protocols

A typical preclinical workflow for evaluating Encorafenib involves a series of in vitro assays to determine its potency and mechanism, followed by in vivo studies to assess its efficacy and pharmacokinetic profile.

Encorafenib_Preclinical_Workflow Start Start: BRAF V600E Cancer Models In_Vitro In Vitro Assays Start->In_Vitro Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro->Cell_Viability Western_Blot Western Blot (pERK Inhibition) In_Vitro->Western_Blot In_Vivo In Vivo Studies Cell_Viability->In_Vivo Western_Blot->In_Vivo Xenograft Tumor Xenograft Model (Efficacy) In_Vivo->Xenograft PK_Analysis Pharmacokinetic (PK) Analysis In_Vivo->PK_Analysis Data_Analysis Data Analysis & Interpretation Xenograft->Data_Analysis PK_Analysis->Data_Analysis

Caption: A general workflow for the preclinical evaluation of Encorafenib.

Protocol 1: In Vitro Cell Viability Assay

This protocol details the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) of Encorafenib in BRAF V600E-mutant cancer cell lines (e.g., A375 melanoma).

Materials:

  • BRAF V600E-mutant cell line (e.g., A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Encorafenib stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® 2.0 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Encorafenib in complete medium. A typical concentration range would be 0.1 nM to 10 µM.

    • Add 10 µL of the diluted Encorafenib or vehicle control (DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.[7][8]

  • Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability against the logarithm of the Encorafenib concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot Analysis for pERK Inhibition

This protocol is for assessing the inhibition of ERK phosphorylation (pERK), a key downstream marker of BRAF activity, in response to Encorafenib treatment.

Materials:

  • BRAF V600E-mutant cell line

  • 6-well cell culture plates

  • Encorafenib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of Encorafenib (e.g., 1 nM, 10 nM, 100 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-pERK antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total ERK using the same procedure.

Protocol 3: In Vivo Murine Xenograft Model

This protocol describes how to evaluate the anti-tumor efficacy of Encorafenib in an in vivo subcutaneous xenograft model using immunodeficient mice.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., athymic nude or NSG mice)

  • BRAF V600E-mutant cancer cells (e.g., A375, HT29)[3][9]

  • Matrigel

  • Encorafenib

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

  • Calipers, syringes, and feeding needles

Procedure:

  • Tumor Implantation:

    • Resuspend 5 x 10^6 A375 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.[3]

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, Encorafenib).

  • Drug Administration:

    • Prepare Encorafenib in the vehicle at the desired concentration.

    • Administer Encorafenib or vehicle daily via oral gavage. A common dose for Encorafenib is 6-20 mg/kg.[6][10]

    • Monitor animal body weight and general health status 2-3 times per week.

  • Efficacy Assessment:

    • Measure tumor volume 2-3 times per week.

    • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via western blot).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the tumor growth inhibition (TGI) percentage.

Protocol 4: Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a method for quantifying Encorafenib concentrations in plasma samples from preclinical models using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from Encorafenib-treated animals

  • Encorafenib analytical standard

  • Internal standard (IS) (e.g., spebrutinib or a stable isotope-labeled Encorafenib)[4]

  • Acetonitrile or methanol for protein precipitation[1]

  • Formic acid

  • LC-MS/MS system (e.g., equipped with a C18 column and a triple quadrupole mass spectrometer)[4]

Procedure:

  • Sample Preparation:

    • To a 50 µL plasma sample, add 150 µL of cold acetonitrile or methanol containing the internal standard to precipitate proteins.[1]

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.[4]

      • Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.[4]

      • Flow Rate: 0.35 mL/min.[4]

      • Injection Volume: 2-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

      • Monitor specific precursor-to-product ion transitions for Encorafenib and the internal standard.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of Encorafenib into blank plasma and processing as described above. The concentration range for Encorafenib is typically 0.5-3000 ng/mL.[4]

    • Calculate the peak area ratio of Encorafenib to the internal standard.

    • Determine the concentration of Encorafenib in the unknown samples by interpolating from the linear regression of the calibration curve.

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Table 1: In Vitro Potency of Encorafenib
Cell LineCancer TypeBRAF MutationIC50 (nM)Reference
A375MelanomaV600E4[11]
Colo205ColorectalV600EData not consistently available in searched literature
HT29ColorectalV600EData not consistently available in searched literature
Table 2: In Vivo Efficacy of Encorafenib in Xenograft Models
ModelTreatmentDose & ScheduleTumor Growth Inhibition (%)Reference
A375 XenograftEncorafenib5 mg/kg, BIDSignificant tumor regression[6]
A375 XenograftEncorafenib20 mg/kg, QDPrevents resistance emergence[6]
PDX ModelsEncorafenib + Binimetinib20mg/kg QD (E) + 3mg/kg QD (B)Significantly improved tumor growth control[12]
Table 3: Pharmacokinetic Parameters of Encorafenib in Rats
ParameterValue (Mean ± SD)UnitsReference
Cmax16.42 ± 1.47µg/mL[4]
Tmax1.0h[4]
AUC(0-∞)36.52 ± 3.92µg·h/mL[4]
t1/22.48 ± 0.24h[4]
(Following a single oral dose of 20 mg/kg)

References

Application Note: A Validated Bioanalytical LC-MS/MS Method for the Quantification of Encorafenib in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Encorafenib in plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Encorafenib is a potent and selective inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway, and is approved for the treatment of certain types of melanoma and colorectal cancer.[1][2][3] The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and supporting clinical trials. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a reversed-phase chromatographic separation with a total run time suitable for high-throughput analysis. This method has been validated in accordance with FDA guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Encorafenib is a targeted therapy that specifically inhibits the BRAF V600E mutation, which is prevalent in a significant portion of melanomas and other cancers.[2][4] The drug blocks the constitutively activated BRAF kinase, thereby inhibiting the downstream signaling of the MAPK pathway and suppressing tumor cell proliferation.[1][4][5] Given its therapeutic importance, a reliable and validated bioanalytical method for the quantification of Encorafenib in biological matrices is essential for both preclinical and clinical drug development. This application note provides a detailed protocol for a sensitive and specific LC-MS/MS assay for Encorafenib in plasma.

Signaling Pathway

Encorafenib targets the RAF/MEK/ERK signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][4] In cancers with a BRAF mutation, this pathway is constitutively active, leading to uncontrolled cell division.[2] Encorafenib's mechanism of action involves the inhibition of the mutated BRAF kinase, which in turn blocks the downstream signaling cascade.

Encorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF

Caption: Encorafenib inhibits the mutated BRAF kinase in the MAPK signaling pathway.

Experimental Workflow

The bioanalytical workflow for the quantification of Encorafenib in plasma involves several key steps, from sample collection to data analysis. This systematic process ensures the accuracy and reproducibility of the results.

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection and Storage (-80 °C) Sample_Preparation Sample Preparation: Protein Precipitation Sample_Collection->Sample_Preparation LC_Separation Liquid Chromatography (LC) Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Report Reporting of Results Data_Analysis->Report

Caption: A typical workflow for the bioanalytical assay of Encorafenib in plasma.

Materials and Methods

Chemicals and Reagents

Encorafenib reference standard and a suitable internal standard (IS), such as spebrutinib or an isotopically labeled Encorafenib, should be of the highest purity available.[6][7] Acetonitrile and methanol (LC-MS grade), formic acid (analytical grade), and water (ultrapure) are required.[6][8] Drug-free human plasma is needed for the preparation of calibration standards and quality control samples.[7][8]

Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source is recommended.[8] Data acquisition and processing are controlled by appropriate software.

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of Encorafenib and the internal standard in methanol at a concentration of 1 mg/mL.[7]

  • Working Solutions: Prepare serial dilutions of the Encorafenib stock solution with methanol to create working solutions for calibration curve standards and quality control (QC) samples.[7] A separate working solution for the internal standard should also be prepared.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve (e.g., 10-4000 ng/mL) and QC samples (low, medium, and high concentrations).[7][9]

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL spebrutinib).[10][11]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis of Encorafenib.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[6][12]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[6][12]
Gradient/Isocratic Isocratic: 67:33 (A:B)[6][12]
Flow Rate 0.35 mL/min[6][12]
Injection Volume 10 µL
Column Temperature 30°C[13]
Run Time ~2-6 minutes[6][14]
Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive[8][15]
Scan Type Multiple Reaction Monitoring (MRM)[6][12]
MRM Transition (Encorafenib) m/z 540.1 → 359.1[16] or 540.15 → 369.85[17]
MRM Transition (IS - Spebrutinib) m/z 424.1 → 370.1[16]
Collision Gas Argon
Source Temperature Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument

Method Validation Summary

The bioanalytical method was validated according to the U.S. Food and Drug Administration (FDA) Guidance for Bioanalytical Method Validation. The key validation parameters are summarized below.

Table 3: Method Validation Results
ParameterResult
Linearity Range 0.5 - 3000 ng/mL[6][12] or 10 - 4000 ng/mL[9][15]
Correlation Coefficient (r²) ≥ 0.997[6][12]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)[9][15]
Precision (%RSD) ≤ 7.52%[6][12]
Recovery 85.6% to 90.9%[9][15]
Matrix Effect Internal standard-normalized matrix factors between 0.87 and 0.98[9][15]
Stability Stable under various storage conditions including room temperature for 8h, three freeze-thaw cycles, and at -20°C for 30 days.[14]

Conclusion

This application note presents a detailed and validated LC-MS/MS method for the quantitative analysis of Encorafenib in plasma. The method is rapid, sensitive, and reliable, making it suitable for a variety of applications in the drug development process. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The validation data demonstrates that the method meets the regulatory requirements for bioanalytical assays.

References

Application Note: Quantitative Analysis of Encorafenib in Human Plasma using Encorafenib-13C,d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of encorafenib in human plasma. Encorafenib is a potent and selective inhibitor of BRAF kinase used in the treatment of certain types of cancer.[1][2][3][4][5] This method utilizes a stable isotope-labeled internal standard, Encorafenib-13C,d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.[6] The protocol outlines a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry.

Introduction

Encorafenib is a targeted therapy that inhibits the BRAF V600E mutation, a key driver in several cancers, including melanoma and colorectal cancer.[2] By targeting the mitogen-activated protein kinase (MAPK) signaling pathway, encorafenib effectively suppresses tumor cell proliferation and survival.[1][3][4] Accurate and reliable quantification of encorafenib in biological matrices is essential for understanding its pharmacokinetic profile and for optimizing therapeutic regimens.

Mass spectrometry-based assays, particularly LC-MS/MS, offer high selectivity and sensitivity for the quantification of small molecule drugs like encorafenib in complex biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis and leading to more accurate and precise results.[6]

This application note provides a detailed protocol for the extraction and quantification of encorafenib in human plasma using this compound as an internal standard with an LC-MS/MS system.

Signaling Pathway of Encorafenib

Encorafenib targets the RAS/RAF/MEK/ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[1][2][3] In cancers with a BRAF V600 mutation, this pathway is constitutively active, leading to uncontrolled cell division.[1][2] Encorafenib selectively inhibits the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting tumor growth.[3][4]

Encorafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF_V600 BRAF (V600E/K) RAS->BRAF_V600 MEK MEK BRAF_V600->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Encorafenib Encorafenib Encorafenib->BRAF_V600 Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of Encorafenib.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Encorafenib in Humans
ParameterValueReference
Tmax (Median) 2 hours[1][7]
Protein Binding 86%[1][7]
Apparent Volume of Distribution (Geometric Mean) 164 L[1][7]
Terminal Half-Life (t1/2) 3.5 - 6 hours[1][5][7]
Metabolism Primarily by CYP3A4 (83%), with minor contributions from CYP2C19 (16%) and CYP2D6 (1%)[1][7][8]
Excretion Approximately 47% in feces and 47% in urine[1][7]
Table 2: LC-MS/MS Method Parameters
ParameterRecommended Setting
Internal Standard This compound
Sample Preparation Protein Precipitation with Acetonitrile
Chromatography Column C18 reverse-phase column (e.g., Agilent Eclipse plus C18, 50 mm × 2.1 mm, 1.8 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Encorafenib) m/z 540.1 → 359.1
MRM Transition (this compound) m/z 544.1 → 363.1 (Predicted)

Experimental Protocols

Materials and Reagents
  • Encorafenib analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Autosampler vials

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of encorafenib and this compound by dissolving the accurately weighed compounds in a suitable organic solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions of encorafenib by serial dilution of the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation Protocol

Sample_Preparation_Workflow Start Start: Plasma Sample Add_IS Add 150 µL of Internal Standard (this compound in Acetonitrile) to 50 µL of plasma sample Start->Add_IS Vortex Vortex mix for 1 minute Add_IS->Vortex Centrifuge Centrifuge at >10,000 x g for 10 minutes Vortex->Centrifuge Collect_Supernatant Transfer supernatant to a clean tube Centrifuge->Collect_Supernatant Dilute Dilute supernatant if necessary Collect_Supernatant->Dilute Transfer_to_Vial Transfer to autosampler vial Dilute->Transfer_to_Vial Inject Inject into LC-MS/MS Transfer_to_Vial->Inject

Figure 2: Workflow for the protein precipitation-based sample preparation of plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 50 µL of each plasma sample (calibration standards, quality controls, and unknown samples) into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • Injection: Inject the sample into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., Agilent Eclipse plus C18, 50 mm × 2.1 mm, 1.8 µm).[10][11]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient should be developed to ensure the separation of encorafenib from potential interferences. A starting condition of around 30-40% B, increasing to over 90% B, followed by re-equilibration is a common approach.

    • Flow Rate: 0.35 mL/min.[10][11]

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.[9]

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Encorafenib: Q1 m/z 540.1 → Q3 m/z 359.1.[12][13]

      • This compound: Q1 m/z 544.1 → Q3 m/z 363.1 (Predicted, requires empirical optimization).

    • Instrument Parameters: Optimize gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and collision energy for maximum signal intensity for both encorafenib and its internal standard.

Data Analysis
  • Integration: Integrate the chromatographic peaks for both encorafenib and this compound.

  • Ratio Calculation: Calculate the peak area ratio of encorafenib to this compound.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of encorafenib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of encorafenib in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is a valuable tool for researchers and drug development professionals in the fields of oncology and pharmacology.

References

Troubleshooting & Optimization

minimizing matrix effects in Encorafenib quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Encorafenib. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Encorafenib quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a sample matrix (e.g., plasma, tissue homogenate).[1] In the context of LC-MS/MS analysis of Encorafenib, these effects can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of the quantification.[1][2] Failure to mitigate matrix effects can result in unreliable pharmacokinetic and toxicokinetic data.

Q2: What is a common and straightforward sample preparation technique for quantifying Encorafenib in biological matrices?

A2: Protein precipitation (PPT) is a widely used technique for preparing biological samples for Encorafenib quantification.[3][4][5] This method involves adding a solvent, such as acetonitrile or methanol, to the sample to precipitate proteins, which are then removed by centrifugation.[4][6] While it is a simple and rapid technique, it may not remove all interfering matrix components, such as phospholipids.[6]

Q3: How can I assess the extent of matrix effects in my Encorafenib assay?

A3: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[7] The internal standard (IS) normalized matrix factor is often calculated to evaluate the relative matrix effect.[4][7] A value close to 1 (or 100%) indicates minimal matrix effect.[3]

Q4: What role does an internal standard (IS) play in minimizing matrix effects?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of Encorafenib (e.g., [¹³C,²H₃]-encorafenib), is crucial for compensating for matrix effects.[1][4] The SIL-IS co-elutes with Encorafenib and experiences similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by matrix effects can be significantly reduced, leading to more accurate and precise results.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH. - Suboptimal chromatographic column. - Contamination of the column or guard column.- Optimize the mobile phase pH. For Encorafenib, an acidic mobile phase (e.g., with formic acid) is often used.[3] - Ensure the use of a suitable reversed-phase column (e.g., C18).[8] - Implement a column wash protocol or replace the guard column/column.
High Variability in Results (Poor Precision) - Inconsistent sample preparation. - Significant and variable matrix effects. - Instrument instability.- Ensure consistent timing and technique during sample preparation steps like protein precipitation and vortexing. - Use a stable isotope-labeled internal standard to normalize for variability.[4] - Perform system suitability tests to check instrument performance before running samples.
Low Analyte Recovery - Inefficient extraction from the matrix. - Analyte degradation during sample processing.- Optimize the protein precipitation solvent and volume. Methanol has been shown to improve peak shapes and reproducibility.[4] - Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][6] - Evaluate the stability of Encorafenib under your experimental conditions (e.g., temperature, light exposure).[3]
Significant Ion Suppression - Co-elution of phospholipids or other matrix components. - High concentration of salts or other non-volatile components in the sample.- Optimize chromatographic conditions to separate Encorafenib from interfering peaks.[1] - Employ more extensive sample cleanup techniques like HybridSPE-Phospholipid plates to specifically remove phospholipids. - Dilute the sample if the analyte concentration is sufficiently high.[2]

Experimental Protocols and Data

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Encorafenib from human plasma involves protein precipitation.[4][5]

Protocol:

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add a precipitating solvent, such as methanol or acetonitrile (typically in a 3:1 or 4:1 ratio of solvent to plasma).[3][4]

  • Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.[4]

Quantitative Data Summary

The following tables summarize typical validation parameters for Encorafenib quantification using LC-MS/MS.

Table 1: Recovery and Matrix Effect of Encorafenib

MatrixExtraction MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Human Liver MicrosomesAcetonitrile PPTEncorafenib100.1 ± 1.198.7 ± 2.1[3]
Rat PlasmaAcetonitrile PPTEncorafenib92.88 - 102.28Not explicitly stated, but RSD of IS-normalized ME was <15%[7]
Human PlasmaMethanol PPTEncorafenib90.4 (range 89.8–90.9)94 (range 0.92–0.98 as a factor)[4]

Table 2: Precision and Accuracy of Encorafenib Quantification

MatrixConcentration Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human Liver Microsomes5 - 5000.45 - 2.600.45 - 2.6096.11 - 100.25[3]
Rat Plasma0.5 - 3000≤ 7.52≤ 7.52≤ 7.52 (as %RSD of accuracy)[7]
Human Plasma10 - 40001.9 - 3.41.7 - 12.094.6 - 112.0[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Encorafenib in a biological matrix using LC-MS/MS.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for Encorafenib quantification.

Signaling Pathway Context

Encorafenib is a BRAF inhibitor, which targets a key protein in the MAPK/ERK signaling pathway. This pathway is often dysregulated in certain cancers, such as melanoma.[3][7]

cluster_pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibits

Caption: Encorafenib's role in the MAPK pathway.

References

addressing isotopic interference in Encorafenib analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Encorafenib analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference during the quantitative analysis of Encorafenib, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Encorafenib LC-MS/MS analysis?

A1: Isotopic interference occurs when the isotopic signature of the analyte (Encorafenib) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS). Encorafenib contains atoms like carbon, hydrogen, nitrogen, oxygen, sulfur, chlorine, and bromine, which have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O). The presence of these heavy isotopes in the analyte can lead to a signal at the m/z of the SIL-IS, causing an overestimation of the internal standard's response and, consequently, an underestimation of the analyte's concentration.

Q2: Why is it crucial to use a stable isotope-labeled internal standard (SIL-IS) for Encorafenib quantification?

A2: A SIL-IS is considered the gold standard for quantitative LC-MS/MS assays.[1] It is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[1] This allows it to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer's ion source.[1][2] By normalizing the analyte's signal to the SIL-IS's signal, analytical variability during sample preparation and analysis can be effectively compensated for, leading to higher accuracy and precision.[1] Commercially available SIL-IS for Encorafenib includes Encorafenib-¹³C,d₃.[3][4]

Q3: What are the primary metabolites of Encorafenib, and can they cause interference?

A3: Encorafenib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[5][6] The major metabolic pathway is N-dealkylation.[7] While metabolites are structurally different from the parent drug, they can potentially interfere with the analysis if they are not chromatographically separated or if they produce fragment ions with the same m/z as Encorafenib or its internal standard. Proper chromatographic method development is essential to separate Encorafenib from its metabolites.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, particularly at higher concentrations.

  • Possible Cause: Cross-signal contribution from the naturally occurring isotopes of Encorafenib to the signal of the stable isotope-labeled internal standard (SIL-IS). As the concentration of Encorafenib increases, the signal from its heavy isotopes (e.g., M+4) can become significant enough to artificially inflate the signal of the SIL-IS, leading to a non-linear response.[1]

  • Troubleshooting Steps:

    • Evaluate the Isotopic Contribution: Theoretically calculate the expected isotopic distribution of Encorafenib to estimate the percentage of the M+4 isotope.

    • Use a Higher Mass SIL-IS: If possible, synthesize or acquire a SIL-IS with a higher mass difference from the analyte to minimize the impact of natural isotope overlap.

    • Monitor a Less Abundant SIL-IS Isotope: A novel approach involves monitoring a less abundant isotope of the SIL-IS as the precursor ion, which has minimal or no isotopic contribution from the analyte.[1]

    • Optimize SIL-IS Concentration: Adjust the concentration of the SIL-IS to minimize the relative contribution of the interfering isotope from the analyte.

    • Narrow the Calibration Range: While not ideal, narrowing the analytical range can minimize the error at the higher end of the curve.[1]

Issue 2: Inaccurate and imprecise results for quality control (QC) samples.

  • Possible Cause: Uncorrected isotopic interference can lead to biased quantification, affecting the accuracy and precision of the assay.

  • Troubleshooting Steps:

    • Methodology for Accurate Calculation: Implement a methodology to accurately calculate the isotopic interference. This can guide the selection of the SIL-IS and the selective reaction monitoring (SRM) transitions to minimize interference.[8][9]

    • Chromatographic Separation: Ensure baseline chromatographic separation of Encorafenib from any potential isobaric interferences, including its metabolites.

    • Optimize Mass Spectrometry Parameters: Re-optimize the collision energy and other MS parameters for both the analyte and the SIL-IS to ensure specificity.

Experimental Protocols and Data

Table 1: Example LC-MS/MS Parameters for Encorafenib Analysis
ParameterValueReference
Chromatography
ColumnAgilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm)[10][11][12]
Mobile Phase0.1% formic acid in water/acetonitrile (67:33, v/v)[10][11][12]
Flow Rate0.35 mL/min[10][11][12]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[13][14]
Monitoring ModeMultiple Reaction Monitoring (MRM)[10][11][12][13]
Precursor Ion (m/z)540.15[13][15]
Product Ion (m/z)369.85[13]

Diagram 1: Workflow for Investigating and Mitigating Isotopic Interference

workflow cluster_investigation Investigation Phase cluster_mitigation Mitigation Phase cluster_validation Validation Phase A 1. Theoretical Calculation of Isotopic Distribution B 2. Experimental Assessment (Analyze high concentration of analyte) A->B C 3. Optimize SIL-IS (Higher mass or different labeling) B->C Interference Confirmed D 4. Method Optimization (Chromatography & MS parameters) C->D E 5. Data Correction (Mathematical correction if necessary) D->E F 6. Re-validate Assay (Accuracy, precision, linearity) E->F

Caption: Workflow for addressing isotopic interference.

Diagram 2: Encorafenib's Role in the MAPK/ERK Signaling Pathway

signaling_pathway RAS RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibition

Caption: Encorafenib inhibits the mutated BRAF kinase.[5][6]

References

Technical Support Center: Encorafenib-13C,d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Encorafenib-13C,d3 in various biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

While specific stability data for this compound is not extensively published, its stability is expected to be comparable to that of the parent compound, Encorafenib, due to the nature of stable isotope labeling.[1][2] The data presented here is based on published stability studies of Encorafenib.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for plasma samples containing this compound?

A1: Based on stability studies of Encorafenib, plasma samples are stable under several conditions. For short-term storage, samples can be kept at room temperature for up to 24 hours or in an autosampler at 10°C for up to 24 hours with minimal degradation.[3] For long-term storage, it is recommended to keep plasma samples at -80°C for up to 30 days.[3] The stability of Encorafenib has been demonstrated to be robust through three freeze-thaw cycles when stored at -80°C.[3]

Q2: I am seeing lower than expected concentrations of this compound in my plasma samples. What could be the cause?

A2: Lower than expected concentrations could be due to several factors. First, verify that your storage conditions have been consistent with the recommended guidelines (see Q1). Prolonged exposure to room temperature or an excessive number of freeze-thaw cycles could lead to degradation. Additionally, issues with the sample extraction procedure, such as inefficient protein precipitation, can result in low recovery. The mean recovery for Encorafenib from plasma using protein precipitation with acetonitrile has been reported to be high, so ensure your protocol is optimized.[3] Finally, confirm the accuracy of your calibration standards and the performance of your analytical instrumentation (e.g., LC-MS/MS).

Q3: Is this compound stable in whole blood?

A3: While specific studies on the stability of this compound in whole blood are limited, the distribution of Encorafenib and its metabolites has been studied in blood and plasma. Following oral administration of [14C] encorafenib, radioactivity was preferentially distributed to plasma, with a mean blood-to-plasma concentration ratio of total radioactivity being 0.58.[4] This suggests that plasma is the preferred matrix for analysis. For general guidance on whole blood sample stability, it is crucial to minimize the time between collection and processing (centrifugation to obtain plasma) to prevent potential enzymatic degradation or cell-matrix interactions that could affect analyte stability.[5]

Q4: Are there any known stability issues for this compound in tissue homogenates?

A4: There is limited specific data on the stability of this compound in various tissue homogenates. However, a metabolic stability study has been conducted in human liver microsomes (HLM), a subcellular fraction of tissue.[6][7] In this matrix, Encorafenib was found to be stable under the tested laboratory conditions.[7] When working with tissue homogenates, it is critical to conduct matrix-specific stability assessments, including freeze-thaw, bench-top, and long-term stability, to ensure the integrity of the analyte.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Analyte Recovery Inefficient sample extraction- Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile. - Vortex samples thoroughly after adding the precipitation solvent. - Centrifuge at a sufficient speed and for an adequate duration to ensure a clear supernatant.
Analyte degradation during sample preparation- Keep samples on ice or at a controlled low temperature during the extraction process. - Minimize the time between sample thawing and extraction.
Inconsistent Results Between Replicates Inhomogeneous sample- Ensure samples are fully thawed and vortexed thoroughly before aliquoting.
Pipetting errors- Calibrate and verify the accuracy of all pipettes used for sample and standard preparation.
Matrix effects in the analytical method- Evaluate for matrix effects by comparing the response of the analyte in post-extraction spiked matrix with that in a neat solution. - If matrix effects are present, consider using a more rigorous sample clean-up method or a stable isotope-labeled internal standard (like this compound) to compensate.
Analyte Degradation Over Time Improper long-term storage- Store plasma and other biological samples at -80°C for long-term storage.[3] - Avoid repeated freeze-thaw cycles; aliquot samples into single-use vials if they need to be accessed multiple times.
Exposure to light or elevated temperatures- While specific photostability data for Encorafenib in solution is limited, it is good practice to protect samples and standards from direct light, especially during long-term storage and sample preparation.[8][9] - Maintain a controlled, cool environment during all benchtop procedures.

Quantitative Stability Data

The following tables summarize the stability of Encorafenib in various biological matrices based on published literature. This data can be used as a reliable reference for the expected stability of this compound.

Table 1: Stability of Encorafenib in Rat Plasma [3]

Stability ConditionConcentration (ng/mL)Recovery (%)RSD (%)
Short-Term (Room Temp, 24h) LQC98.73.1
MQC97.22.5
HQC99.11.8
Autosampler (10°C, 24h) LQC99.32.8
MQC98.52.1
HQC100.21.5
Freeze-Thaw (3 cycles, -80°C) LQC97.83.5
MQC96.92.9
HQC98.42.2
Long-Term (-80°C, 30 days) LQC98.13.2
MQC97.52.6
HQC99.51.9

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, RSD: Relative Standard Deviation

Table 2: Stability of Encorafenib in Human Liver Microsomes (HLM) [7]

Stability ConditionConcentration (ng/mL)Measured Value (%)
Room Temperature (8h) LQC (15)98.33
HQC (400)101.64
Freeze-Thaw (3 cycles) LQC (15)96.55
HQC (400)99.27
Autosampler (4°C, 24h) LQC (15)99.12
HQC (400)100.89
Long-Term (-20°C, 30 days) LQC (15)97.43
HQC (400)99.76

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Encorafenib Quantification [3]

This protocol outlines a protein precipitation method for the extraction of Encorafenib from rat plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex for 10 seconds to ensure homogeneity.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., this compound in a suitable solvent).

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM) [7]

This protocol describes a general procedure for assessing the metabolic stability of a compound like Encorafenib in HLM.

  • Preparation of Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (final concentration typically 0.5-1 mg/mL) and the test compound (e.g., Encorafenib) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to distribute evenly.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquots by adding a cold quenching solution, typically acetonitrile or methanol, often containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the compound remaining versus time.

Visualizations

experimental_workflow cluster_sample_prep Plasma Sample Preparation start Thaw Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard aliquot->add_is precipitate Add 300 µL Acetonitrile add_is->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 10 min at 14,000 rpm vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end_prep LC-MS/MS Analysis transfer->end_prep

Caption: Workflow for Plasma Sample Preparation.

metabolic_stability_workflow cluster_metabolic_stability In Vitro Metabolic Stability Assay start Prepare Incubation Mixture (HLM + Compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sample_t Sample at Time Points initiate->sample_t quench Quench Reaction sample_t->quench process Centrifuge quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for Metabolic Stability Assay.

References

troubleshooting poor recovery of Encorafenib from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the recovery of Encorafenib from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to poor recovery of Encorafenib from plasma during sample preparation.

Q1: What is a typical expected recovery for Encorafenib from plasma?

A1: Published and validated LC-MS/MS methods report high and consistent recoveries for Encorafenib from plasma. Generally, mean recoveries are expected to be in the range of 85% to over 100%.[1][2][3][4] The table below summarizes recovery data from various studies.

Q2: My Encorafenib recovery is significantly lower than expected. What are the most common causes?

A2: Low recovery of Encorafenib is often linked to the sample preparation and extraction process. The most common culprits include:

  • Suboptimal Protein Precipitation: The choice of precipitating solvent and its ratio to the plasma volume is critical.

  • Incomplete Dissolution: Encorafenib may not be fully redissolved in the final solvent before injection into the analytical instrument.

  • Sample Stability Issues: Although Encorafenib is generally stable in plasma, improper storage or handling can lead to degradation.[1][3]

  • Matrix Effects: Components of the plasma matrix can interfere with the ionization of Encorafenib, leading to suppression of the analytical signal and the appearance of low recovery.[1]

Q3: I am using protein precipitation. Which solvent should I use, and in what ratio?

A3: Both acetonitrile and methanol have been successfully used for protein precipitation in Encorafenib extraction.[1][2]

  • Acetonitrile: Often preferred as it can lead to more efficient protein removal. A common starting ratio is 3:1 (volume of acetonitrile to volume of plasma).[2][5]

  • Methanol: Can also be effective and may improve peak shape and reproducibility in some LC-MS/MS systems.[1] A typical ratio used is 3:1 (volume of methanol to volume of plasma).[1]

If you are experiencing low recovery, consider experimenting with both solvents and optimizing the solvent-to-plasma ratio.

Q4: What should I do if I suspect incomplete dissolution of the extracted Encorafenib?

A4: After protein precipitation and centrifugation, the supernatant is typically evaporated and the residue is reconstituted in a solvent compatible with the mobile phase of your LC-MS/MS system. To ensure complete dissolution:

  • Vortex Thoroughly: Vortex the reconstitution solvent with the dried extract for an adequate amount of time (e.g., 1-2 minutes).

  • Sonication: Using a sonicator can aid in the dissolution of the analyte.

  • Solvent Composition: Ensure the reconstitution solvent has sufficient organic content to dissolve Encorafenib, which is a lipophilic molecule.

Q5: Could the pH of my sample be affecting recovery?

A5: While not frequently cited as a major issue for Encorafenib, the pH of the sample and extraction solvents can influence the recovery of some drugs. If you have exhausted other troubleshooting steps, you could consider a slight acidification of the plasma sample (e.g., with formic acid) before protein precipitation, as this can sometimes improve the precipitation of proteins and the recovery of acidic or neutral compounds.

Q6: How can I assess if matrix effects are the cause of my apparent low recovery?

A6: Matrix effects can be evaluated by comparing the peak area of Encorafenib in a post-extraction spiked blank plasma sample to the peak area of Encorafenib in a neat solution at the same concentration.[2] A significant difference suggests that matrix components are either enhancing or suppressing the signal. Using a stable isotope-labeled internal standard for Encorafenib can help to compensate for matrix effects.[1]

Data Summary: Encorafenib Recovery from Plasma

Extraction MethodPrecipitating SolventRecovery (%)Reference
Protein PrecipitationMethanol90.4 (range 89.8–90.9)[1]
Protein PrecipitationAcetonitrile92.88–102.28[2][4]
Protein PrecipitationNot Specified85.6 - 90.9[3]

Experimental Protocols

Below are detailed methodologies for common Encorafenib extraction experiments cited in the literature.

Protocol 1: Protein Precipitation with Methanol

This protocol is adapted from a validated LC-MS/MS method for the quantitative measurement of Encorafenib in human plasma.[1]

  • Sample Preparation: To 50 µL of a plasma sample, add 150 µL of a working internal standard solution prepared in methanol.

  • Precipitation: Vortex mix the samples.

  • Centrifugation: Centrifuge the samples for 10 minutes at 17,110 x g at a temperature of 4°C.

  • Supernatant Transfer: Transfer 130 µL of the supernatant to an autosampler vial.

  • Dilution: Add 1,500 µL of sample diluent to the vial.

  • Injection: Inject 2 µL of the sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation with Acetonitrile

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Encorafenib and Binimetinib in rat plasma.[2]

  • Sample Preparation: Pre-treat plasma samples by adding acetonitrile containing an internal standard. The recommended ratio is 3 parts acetonitrile to 1 part plasma.

  • Precipitation and Mixing: Vortex the mixture to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant for analysis.

  • Injection: Inject the supernatant into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Poor Encorafenib Recovery

G Troubleshooting Poor Encorafenib Recovery start Start: Poor Encorafenib Recovery Observed check_ppt Review Protein Precipitation Protocol start->check_ppt ppt_solvent Is the correct precipitating solvent being used? (Acetonitrile or Methanol) check_ppt->ppt_solvent Yes ppt_ratio Is the solvent:plasma ratio correct? (e.g., 3:1) ppt_solvent->ppt_ratio Yes optimize_ppt Optimize Protein Precipitation: - Test alternative solvent (ACN vs. MeOH) - Vary solvent:plasma ratio ppt_solvent->optimize_ppt No ppt_ratio->optimize_ppt No check_dissolution Investigate Analyte Dissolution ppt_ratio->check_dissolution Yes end_good Recovery Improved optimize_ppt->end_good dissolution_steps Are vortexing and/or sonication adequate? check_dissolution->dissolution_steps Yes optimize_dissolution Optimize Dissolution: - Increase vortexing/sonication time - Check reconstitution solvent compatibility dissolution_steps->optimize_dissolution No check_stability Assess Sample Stability dissolution_steps->check_stability Yes optimize_dissolution->end_good stability_conditions Were samples stored and handled correctly? (e.g., appropriate temperature, freeze-thaw cycles) check_stability->stability_conditions Yes review_stability_data Review Encorafenib stability data and adjust handling procedures. stability_conditions->review_stability_data No check_matrix Evaluate Matrix Effects stability_conditions->check_matrix Yes review_stability_data->end_good matrix_experiment Perform post-extraction spike experiment. check_matrix->matrix_experiment Suspected end_bad Issue Persists: Contact Technical Support check_matrix->end_bad No obvious cause matrix_experiment->end_good

Caption: A flowchart for troubleshooting poor Encorafenib recovery.

Encorafenib and the MAPK/ERK Signaling Pathway

Encorafenib is an inhibitor of BRAF, a key protein kinase in the MAPK/ERK signaling pathway.[1][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Encorafenib, often in combination with a MEK inhibitor like binimetinib, is used to block this aberrant signaling.[2][6]

G MAPK/ERK Signaling Pathway and Encorafenib Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Encorafenib Encorafenib Encorafenib->BRAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Encorafenib inhibits the MAPK/ERK signaling pathway.

References

quality control measures for Encorafenib bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Encorafenib bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general quality control (QC) acceptance criteria for Encorafenib bioanalysis?

A1: Based on regulatory guidelines such as the FDA and ICH M10, the following general acceptance criteria for calibration standards and quality control samples should be met for a bioanalytical method to be considered valid.[1][2][3][4][5]

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Standard Deviation of Back-Calculated ConcentrationsWithin ± 15% of the nominal value (± 20% for LLOQ)
Quality Control (QC) Samples
Accuracy (Mean Concentration)Within ± 15% of the nominal value
Precision (Coefficient of Variation, CV%)≤ 15%
Lower Limit of Quantification (LLOQ)Analyte response should be at least 5 times the blank response. Accuracy within ± 20% and precision ≤ 20%.
Incurred Sample Reanalysis (ISR)
Percentage of repeatsAt least 67% of the repeats must be within ± 20% of the mean of the initial and repeat values.

Q2: What is the primary metabolic pathway for Encorafenib and how might it affect bioanalysis?

A2: Encorafenib is a selective inhibitor of BRAF kinases, particularly targeting the V600E mutation.[6][7] It functions within the MAPK/ERK signaling pathway. The primary route of metabolism for Encorafenib is N-dealkylation, which is primarily mediated by the CYP3A4 enzyme.[7][8] Understanding this pathway is crucial as the presence of metabolites could potentially interfere with the analysis of the parent drug, requiring a selective and specific analytical method.

Encorafenib_Signaling_Pathway cluster_cell Cancer Cell RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF

Diagram 1: Encorafenib's Mechanism of Action in the MAPK Pathway.

Q3: What are the recommended storage conditions for Encorafenib in biological matrices?

A3: Stability of Encorafenib in biological matrices is critical for accurate bioanalysis. Based on available literature, Encorafenib has been shown to be stable under various storage conditions.

ConditionDurationStability
Room TemperatureUp to 8 hoursStable[7]
Refrigerated (4°C)Up to 24 hoursStable[7]
Frozen (-20°C)At least 30 daysStable[7]
Freeze-Thaw CyclesAt least 3 cyclesStable[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in LC-MS/MS Analysis

Possible Causes and Solutions:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Encorafenib.

    • Troubleshooting Step: Experiment with adjusting the pH of the aqueous portion of the mobile phase. For Encorafenib, a slightly acidic pH (e.g., around 3.8 with formic acid) has been shown to improve peak shape.[7]

  • Column Choice: The stationary phase of the HPLC column plays a crucial role in chromatographic separation.

    • Troubleshooting Step: Ensure the use of a suitable column, such as a C18 reversed-phase column, which is commonly used for Encorafenib analysis.[7]

  • Sample Preparation: Inadequate sample cleanup can lead to matrix effects and poor chromatography.

    • Troubleshooting Step: Optimize the protein precipitation method. While both acetonitrile and methanol can be used, methanol has been reported to improve peak shapes and reproducibility for Encorafenib.[9]

Troubleshooting_Peak_Shape Start Poor Peak Shape/ Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Adjust Aqueous Mobile Phase pH (e.g., to ~3.8) Check_pH->Adjust_pH No Check_Column Is the Column Appropriate? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_C18 Use a C18 Reversed-Phase Column Check_Column->Use_C18 No Check_Prep Is Sample Prep Adequate? Check_Column->Check_Prep Yes Use_C18->Check_Prep Optimize_Prep Optimize Protein Precipitation (e.g., use Methanol) Check_Prep->Optimize_Prep No Resolved Peak Shape Improved Check_Prep->Resolved Yes Optimize_Prep->Resolved

Diagram 2: Troubleshooting Logic for Poor Peak Shape.

Issue 2: Low Recovery of Encorafenib During Sample Extraction

Possible Causes and Solutions:

  • Protein Precipitation Agent: The choice and volume of the protein precipitation solvent can affect recovery.

    • Troubleshooting Step: Evaluate different organic solvents such as acetonitrile and methanol. Ensure a sufficient volume of the precipitating agent is used to achieve complete protein removal.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of Encorafenib, leading to ion suppression and apparently low recovery.

    • Troubleshooting Step: A post-extraction spike experiment can help determine the extent of matrix effects. If significant ion suppression is observed, further sample cleanup steps, such as solid-phase extraction (SPE), may be necessary. The mean internal standard-normalized matrix factors for Encorafenib have been reported to be between 0.87 and 0.98.[9][10][11][12]

  • Incomplete Vortexing/Mixing: Insufficient mixing during the extraction process can lead to incomplete partitioning of the analyte.

    • Troubleshooting Step: Ensure thorough vortexing at each step of the extraction procedure to maximize the interaction between the sample and the extraction solvent.

Experimental Protocols

Protocol 1: Protein Precipitation for Encorafenib Extraction from Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Preparation:

    • Allow frozen plasma samples to thaw completely at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add an appropriate volume of the internal standard (e.g., [¹³C,²H₃]-encorafenib) working solution to each sample, except for the blank matrix.[9]

  • Protein Precipitation:

    • Add 300 µL of cold methanol to each tube.[9]

    • Vortex vigorously for at least 1 minute.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[9]

Experimental_Workflow_Extraction Start Start: Plasma Sample Thaw_Vortex 1. Thaw and Vortex Plasma Sample Start->Thaw_Vortex Pipette 2. Pipette 100 µL into a Tube Thaw_Vortex->Pipette Add_IS 3. Add Internal Standard Pipette->Add_IS Add_Methanol 4. Add 300 µL Cold Methanol Add_IS->Add_Methanol Vortex_Precipitate 5. Vortex for 1 min to Precipitate Proteins Add_Methanol->Vortex_Precipitate Centrifuge 6. Centrifuge at 14,000 rpm for 10 min Vortex_Precipitate->Centrifuge Transfer_Supernatant 7. Transfer Supernatant to a Clean Plate/Tube Centrifuge->Transfer_Supernatant Inject 8. Inject 2 µL into LC-MS/MS System Transfer_Supernatant->Inject End End: Data Acquisition Inject->End

Diagram 3: Workflow for Encorafenib Extraction from Plasma.

References

Technical Support Center: Encorafenib-13C,d3 Stability and Solvent Choice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability of Encorafenib-13C,d3. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on available data for Encorafenib, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[1] For in vivo studies, formulations may involve co-solvents like Tween 80, PEG400, or Carboxymethyl cellulose.[1] However, for specific analytical applications, the choice of solvent should be validated for compatibility with the analytical method (e.g., HPLC, LC-MS/MS).

Q2: How should I store this compound solutions to ensure stability?

A2: In solvent, Encorafenib solutions are best stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use volumes is highly recommended.[1]

Q3: Is this compound sensitive to light?

A3: Yes, photostability studies on Encorafenib indicate that it can degrade upon exposure to light.[2] Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What is the expected stability of this compound in aqueous solutions?

A4: Encorafenib is a lipophilic compound with low aqueous solubility.[3][4] Stability in aqueous buffers is pH-dependent. Acidic conditions, in particular, have been shown to cause degradation.[2][5] When preparing aqueous dilutions for cell-based assays or other experiments, it is advisable to prepare them fresh from a stock solution and use them immediately.

Q5: Will the isotopic labeling of this compound affect its stability compared to the unlabeled compound?

A5: The incorporation of stable isotopes like 13C and deuterium (d3) is generally not expected to significantly alter the chemical stability of the molecule under typical experimental conditions.[1][6] However, minor differences in reaction rates (kinetic isotope effect) could theoretically influence degradation pathways, though this is unlikely to be a major factor in routine handling and storage. The primary purpose of the labeling is for use as an internal standard in quantitative mass spectrometry-based assays.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Solvent impurities or degradation of the solvent.Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases daily. Filter all solvents and solutions before use.
Degradation of this compound.Confirm proper storage conditions (temperature, light protection). Perform a forced degradation study to identify potential degradation products.
Interaction with container material.Use high-quality, inert polypropylene or glass vials.
Loss of compound over time in solution Adsorption to container surfaces.Use low-adsorption vials. Consider the addition of a small percentage of an organic solvent or a non-ionic surfactant to aqueous solutions.
Chemical degradation.Review the pH and composition of your solvent. Avoid highly acidic or basic conditions. Protect from light and elevated temperatures.
Inconsistent results between experiments Variability in solution preparation.Ensure accurate and consistent weighing and dilution steps. Use calibrated pipettes and balances.
Freeze-thaw cycles.Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.
Differences in solvent batches.Qualify new batches of solvents to ensure they do not introduce interfering impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Phosphate buffer

  • HPLC or UPLC system with a suitable detector (e.g., UV/PDA or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 1N HCl.

    • Incubate at room temperature for a specified period (e.g., 15 minutes).[2]

    • Neutralize the solution with 1N NaOH.

    • Dilute to the final concentration with the mobile phase and analyze by HPLC/UPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 1N NaOH.

    • Incubate at room temperature for a specified period.

    • Neutralize the solution with 1N HCl.

    • Dilute to the final concentration with the mobile phase and analyze.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep at room temperature for a specified period.

    • Dilute to the final concentration with the mobile phase and analyze.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a defined time (e.g., 3 hours).[2]

    • Alternatively, heat a solution of the compound.

    • Dissolve/dilute the sample in the mobile phase and analyze.

  • Photolytic Degradation:

    • Expose a solid sample or a solution of this compound to light in a photostability chamber for a specified duration.[2]

    • Dissolve/dilute the sample in the mobile phase and analyze.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC/UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify any degradation products.

Quantitative Data Summary

The following table summarizes the stability of Encorafenib under forced degradation conditions, which can serve as a proxy for the expected stability of this compound.

Condition % Degradation of Encorafenib Reference
Acid (1N HCl)5.61[5]
Base (1N NaOH)4.21[5]
Peroxide (H2O2)3.93[5]

Note: The extent of degradation is dependent on the specific experimental conditions (e.g., temperature, duration of exposure). The provided data should be used as a general guide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (this compound in DMSO) dilutions Prepare Working Dilutions in Test Solvents stock->dilutions acid Acidic dilutions->acid base Basic dilutions->base oxidative Oxidative dilutions->oxidative thermal Thermal dilutions->thermal photolytic Photolytic dilutions->photolytic hplc HPLC/UPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc data Data Interpretation (Compare to Control) hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for assessing the impact of solvent choice on this compound stability.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Encorafenib on BRAF V600E.

References

Technical Support Center: Ensuring Accuracy and Precision in Encorafenib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Encorafenib quantification. This resource is designed to assist researchers, scientists, and drug development professionals in achieving accurate and precise measurements of Encorafenib in various biological matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for Encorafenib quantification?

A1: The most prevalent and sensitive method for the quantification of Encorafenib in biological matrices, such as human and rat plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the drug.[2][6]

Q2: What are the typical sample preparation methods for Encorafenib analysis?

A2: Protein precipitation is a widely used method for preparing plasma samples for Encorafenib analysis.[1][3][6] This technique involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins, which are then removed by centrifugation.[3][6] This method is favored for its simplicity and efficiency in extracting Encorafenib and its metabolites.[1][5]

Q3: What type of internal standard (IS) is recommended for Encorafenib quantification?

A3: The use of a stable isotope-labeled internal standard, such as [¹³C,²H₃]-encorafenib, is highly recommended to ensure accuracy and precision by compensating for variability in sample preparation and instrument response.[3] Other compounds like spebrutinib have also been successfully used as an internal standard.[2][6]

Q4: What are the key validation parameters to assess for an Encorafenib quantification method?

A4: According to FDA guidelines, the key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[3][4][6] Ensuring these parameters meet the acceptance criteria is crucial for a reliable bioanalytical method.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing in the Chromatogram

  • Question: My chromatogram for Encorafenib shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer:

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Encorafenib. Ensure the pH is appropriate for the compound and the column chemistry. Using a mobile phase with 0.1% formic acid can improve peak shape.[2][7]

    • Column Choice: The choice of the analytical column is critical. A C18 column is commonly used for Encorafenib analysis.[2][7] If tailing persists, consider a different C18 column from another manufacturer or a column with a different chemistry.

    • Sample Solvent: The composition of the solvent used to dissolve the final extract can impact peak shape. Ideally, the sample solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am not achieving the desired sensitivity for Encorafenib in my LC-MS/MS analysis. What are the potential reasons and solutions?

  • Answer:

    • Ionization Source Parameters: Optimize the parameters of your mass spectrometer's ionization source, such as spray voltage, vaporizer temperature, and gas pressures, to maximize the ionization of Encorafenib.[3]

    • Sample Preparation: Inefficient extraction during sample preparation can lead to low recovery and thus, low signal intensity. Ensure your protein precipitation method is optimized. You can evaluate the extraction recovery by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.[3]

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly affect sensitivity. To investigate this, compare the analyte response in a post-extracted spiked sample to a neat solution of the analyte.[3][8] If matrix effects are significant, you may need to improve your sample cleanup or chromatographic separation.

Issue 3: High Variability in Results (Poor Precision)

  • Question: My replicate injections of the same sample are showing high variability. What could be causing this lack of precision?

  • Answer:

    • Internal Standard Use: Inconsistent addition of the internal standard is a common source of imprecision. Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls.

    • Sample Preparation Inconsistency: Variability in the protein precipitation step, such as inconsistent vortexing times or centrifugation speeds, can lead to variable recoveries and poor precision. Standardize these steps in your protocol.

    • Autosampler Issues: Check the autosampler for any potential issues, such as air bubbles in the syringe or incorrect injection volumes.

Issue 4: Inaccurate Results (Poor Accuracy)

  • Question: My quality control samples are consistently outside the acceptable accuracy limits. What should I investigate?

  • Answer:

    • Calibration Curve: The accuracy of your results is highly dependent on the quality of your calibration curve. Ensure your calibration standards are prepared correctly and that the curve is linear and covers the expected concentration range of your samples.[3][4] A weighting factor (e.g., 1/x²) may be necessary to ensure accuracy across the entire range.[3]

    • Stock Solution Integrity: The accuracy of your calibrators and quality controls depends on the integrity of your stock solutions. Verify the concentration and stability of your Encorafenib and internal standard stock solutions.

    • Matrix Effects: As with sensitivity issues, uncorrected matrix effects can lead to biased results. If you observe a consistent positive or negative bias, investigate and mitigate matrix effects.[3]

Experimental Protocols

Representative LC-MS/MS Method for Encorafenib Quantification in Plasma

This protocol is a summary of commonly used methods and should be optimized for your specific instrumentation and experimental needs.[2][3][5][7]

1. Sample Preparation (Protein Precipitation) [3][6]

  • To 50 µL of plasma sample, add 150 µL of a working internal standard solution (e.g., [¹³C,²H₃]-encorafenib in methanol).

  • Vortex mix the samples for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions [2][7]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Gradient: An isocratic or gradient elution can be used. For example, an isocratic mobile phase of 67:33 (v/v) of 0.1% formic acid in water:acetonitrile.[2]

  • Injection Volume: 2-10 µL.

3. Mass Spectrometric Conditions [2][3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Heated electrospray ionization (HESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Encorafenib: Optimize the precursor and product ions for your instrument.

    • Internal Standard: Optimize the precursor and product ions for your chosen internal standard.

Quantitative Data Summary

The following tables summarize typical validation results for Encorafenib quantification by LC-MS/MS as reported in the literature.

Table 1: Linearity and Sensitivity

ParameterEncorafenib in Human Plasma[3][4]Encorafenib in Rat Plasma[2][6]
Linear Range10 - 4,000 ng/mL0.5 - 3,000 ng/mL
Correlation Coefficient (r²)≥ 0.995≥ 0.997
Lower Limit of Quantification (LLOQ)10 ng/mL0.5 ng/mL
Lower Limit of Detection (LLOD)Not Reported0.2 ng/mL

Table 2: Accuracy and Precision

QC LevelAccuracy (% Bias)[3][4]Precision (% RSD)[3][4]Accuracy (% Bias)[2][6]Precision (% RSD)[2][6]
Low QC-5.4% to 12.0%1.9% to 3.4% (Intra-day)≤ 7.52%≤ 7.52%
Medium QC-3.3% to 4.7%1.7% to 12.0% (Inter-day)≤ 7.52%≤ 7.52%
High QC-2.1% to 3.6%≤ 7.52%≤ 7.52%

Table 3: Recovery and Matrix Effect

ParameterEncorafenib in Human Plasma[3]Encorafenib in Rat Plasma[2][6]
Mean Recovery90.4%92.88% - 102.28%
Normalized Matrix Factor0.94 (range 0.92-0.98)Not explicitly reported, but no significant matrix interference was found.[5]

Visualizations

Signaling Pathway

Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Encorafenib Encorafenib Encorafenib->BRAF Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation

Caption: The MAPK signaling pathway and the inhibitory action of Encorafenib on BRAF.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Encorafenib in plasma samples using LC-MS/MS.

Plasma Sample Collection Plasma Sample Collection Protein Precipitation Protein Precipitation Plasma Sample Collection->Protein Precipitation Add IS & Precipitating Agent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration & Quantification

Caption: A generalized workflow for Encorafenib quantification in plasma.

References

Validation & Comparative

Comparative Guide to the Analytical Quantification of Encorafenib

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis of LC-MS/MS and Alternative Methods for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of analytical methodologies for the precise quantification of Encorafenib, a targeted therapy inhibitor of the BRAF kinase. The primary focus is on the validation of the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document is intended to assist researchers and drug development professionals in selecting the most suitable analytical technique for their specific research and development needs.

Encorafenib is a critical component in the treatment of cancers with BRAF V600 mutations. The accurate determination of its concentration in biological matrices is paramount for pharmacokinetic analysis, therapeutic drug monitoring, and overall drug efficacy and safety assessment. This guide presents a compilation of performance data and detailed experimental protocols from validated methods to facilitate an objective comparison.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for Encorafenib quantification is contingent on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The subsequent tables provide a summary of the key performance parameters for various validated methods.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods for Encorafenib
ParameterMethod 1 (in Rat Plasma)[1][2]Method 2 (in Human Plasma)[3]Method 3 (in Human Liver Microsomes)[4][5]
Linearity Range 0.5 - 3000 ng/mL10 - 4000 ng/mL5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]10 ng/mL[3]5 ng/mL[4][5]
Accuracy Within ±15% of nominal concentration94.6 - 112.0 %96.11 - 100.25 %
Precision (%RSD) ≤7.52%[1][2]Within-run: 1.9-3.4%, Between-run: 1.7-12.0%[3]0.45 - 2.60 %
Recovery 92.88 - 102.28 %[1][2]85.6 - 90.9 %[3]Not specified
Table 2: Performance Characteristics of Alternative Analytical Methods for Encorafenib
ParameterHPLC-UV Method[6]UV-Spectrophotometry Method[7][8]
Linearity Range 18.75 - 112.50 µg/mL10.0 - 70.0 µg/mL[7][8]
Lower Limit of Quantification (LOQ) 0.75 µg/mL[6]0.483 µg/mL[7][8]
Accuracy Not specifiedNot specified
Precision (%RSD) < 2%< 2.0%[7][8]
Recovery Not specifiedNot specified

Experimental Protocols

This section provides a detailed overview of the methodologies for the key analytical techniques cited in this guide, facilitating their application and adaptation in a laboratory setting.

LC-MS/MS Method for Encorafenib in Rat Plasma[1][2]
  • Sample Preparation: A protein precipitation method is employed using acetonitrile. Spebrutinib is utilized as the internal standard (IS).

  • Chromatographic Conditions:

    • LC System: Agilent Eclipse plus C18 column (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water/acetonitrile (67:33, v/v).

    • Flow Rate: 0.35 mL/min.

    • Run Time: 2 minutes.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM) mode.

    • MRM Transitions: m/z 540.1 → 359.1 for Encorafenib.

HPLC-UV Method for Encorafenib[6]
  • Sample Preparation: A stock solution is prepared by dissolving the Encorafenib standard in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and 0.1% triethylamine (pH adjusted to 2.5 with orthophosphoric acid) in a 40:60 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 240 nm.

UV-Spectrophotometric Method for Encorafenib[7][8]
  • Sample Preparation: A standard stock solution is prepared by dissolving Encorafenib in a mixture of phosphate buffer and acetonitrile (90:10 v/v).

  • Analysis:

    • Solvent: A blend of phosphate buffer and acetonitrile (90:10 v/v).

    • Wavelength: Absorbance is measured at 235 nm.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway targeted by Encorafenib and a typical experimental workflow for its analysis.

G cluster_0 BRAF/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription & Cell Proliferation) ERK->Nucleus Encorafenib Encorafenib Encorafenib->BRAF

Encorafenib inhibits the mutated BRAF kinase in the MAPK pathway.

G cluster_workflow LC-MS/MS Experimental Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection MS_Analysis MS/MS Analysis LC_Injection->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

References

A Head-to-Head Battle of Internal Standards: Encorafenib-13C,d3 vs. Deuterated Analogs in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the BRAF inhibitor Encorafenib, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between a mixed isotope-labeled internal standard, Encorafenib-13C,d3, and a purely deuterated internal standard, highlighting their respective performance characteristics with supporting experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for correcting variabilities throughout the analytical workflow, including sample preparation, chromatographic separation, and ionization.[1] The ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby compensating for matrix effects and other sources of error.[2] While deuterated standards have been widely used due to their relative ease of synthesis, they can sometimes exhibit different chromatographic behavior and isotopic instability compared to their unlabeled counterparts.[3] Carbon-13 (¹³C) labeled standards are often considered superior as they tend to have the same retention time and response factors as the native analyte.[2]

This guide focuses on the practical implications of choosing between Encorafenib-¹³C,d³ and a hypothetical, yet representative, deuterated Encorafenib internal standard for quantitative bioanalysis.

Performance Data at a Glance: Encorafenib-¹³C,d³ vs. Deuterated Standard

The following tables summarize the key performance metrics for a validated LC-MS/MS assay using Encorafenib-¹³C,d³ and expected performance characteristics for a deuterated internal standard based on established principles.

Table 1: Accuracy and Precision

Analyte Concentration (ng/mL)Encorafenib-¹³C,d³ Internal StandardDeuterated Internal Standard (Expected)
Accuracy (%) Precision (%RSD)
Low QC (30 ng/mL) 94.6 - 112.0[4]1.7 - 12.0[4]
Mid QC (300 ng/mL) 94.6 - 112.0[4]1.7 - 12.0[4]
High QC (2800 ng/mL) 94.6 - 112.0[4]1.7 - 12.0[4]

Data for Encorafenib-¹³C,d³ is derived from a published study by van der Heide et al. (2023).[4] Expected performance for the deuterated standard is based on general knowledge of potential isotopic effects.

Table 2: Recovery and Matrix Effect

ParameterEncorafenib-¹³C,d³ Internal StandardDeuterated Internal Standard (Expected)
Recovery (%) 89.8 - 90.9[4]Consistent but may differ slightly from the analyte
Internal Standard-Normalized Matrix Factor 0.92 - 0.98[4]May be less effective at normalizing matrix effects if chromatographic separation occurs
Precision of Matrix Factor (%RSD) <6.4[4]Potentially >15% if co-elution is not achieved

Data for Encorafenib-¹³C,d³ is derived from a published study by van der Heide et al. (2023).[4] Expected performance for the deuterated standard is based on general knowledge of potential isotopic effects.

Experimental Protocols

A detailed methodology for the quantification of Encorafenib in human plasma using an LC-MS/MS assay is provided below. This protocol is based on the validated method described by van der Heide et al. (2023) using Encorafenib-¹³C,d³.[4]

Sample Preparation
  • To 50 µL of a plasma sample, add 150 µL of a working internal standard solution (WIS) containing 250 ng/mL of [¹³C,²H³]-Encorafenib in methanol.[4]

  • Vortex mix the samples.

  • Centrifuge the samples for 10 minutes at 17,110 x g at a temperature of 4°C.[4]

  • Transfer 130 µL of the supernatant to an autosampler vial containing 1,500 µL of sample diluent.[4]

  • Inject 2 µL of the final sample into the LC-MS/MS system.[4]

Liquid Chromatography
  • LC System: Agilent 1290 Infinity II LC system

  • Column: Phenomenex Kinetex C18 column (50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM ammonium bicarbonate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: 40-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-40% B

    • 3.1-4.0 min: 40% B

Mass Spectrometry
  • MS System: Sciex Triple Quad 6500+ mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Encorafenib: m/z 540.1 → 369.8

    • [¹³C,²H³]-Encorafenib: m/z 544.1 → 373.8

Visualizing the Workflow and Mechanism of Action

To better understand the experimental process and the biological context of Encorafenib, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) is Internal Standard (this compound) plasma->is Addition precip Protein Precipitation (Methanol) is->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dilution Dilution supernatant->dilution injection LC-MS/MS Injection dilution->injection lc Liquid Chromatography (Separation) injection->lc ms Mass Spectrometry (Detection) lc->ms data Data Processing & Quantitation ms->data

Figure 1. Experimental workflow for Encorafenib bioanalysis.

Encorafenib is a potent inhibitor of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, including melanoma.[7]

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF Inhibition

Figure 2. Encorafenib's mechanism of action in the MAPK/ERK pathway.

Discussion and Conclusion

The presented data and established principles strongly suggest that a mixed isotope-labeled internal standard like Encorafenib-¹³C,d³ offers superior performance compared to a purely deuterated analog for the bioanalysis of Encorafenib. The key advantages of the ¹³C-labeled portion of the molecule include:

  • Co-elution with the Analyte: Carbon-13 labeling does not typically alter the chromatographic retention time, ensuring that the internal standard and analyte experience the same matrix effects at the same time.[2] Deuterated compounds, in contrast, can sometimes elute slightly earlier than their non-deuterated counterparts, which can compromise the accuracy of matrix effect correction.[3]

  • Isotopic Stability: The carbon-13 isotope is inherently stable and not prone to exchange.[2] Deuterium atoms, particularly if located at exchangeable positions, can be lost or exchanged during sample processing, leading to inaccurate quantification.

The use of Encorafenib-¹³C,d³, as demonstrated by the robust validation data, provides high accuracy and precision, essential for reliable pharmacokinetic studies and therapeutic drug monitoring.[4] While a deuterated standard may be a viable option if a ¹³C-labeled version is unavailable, careful validation is required to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the integrity of the results.

For researchers and drug development professionals aiming for the highest level of accuracy and reliability in Encorafenib quantification, the use of a stable isotope-labeled internal standard incorporating ¹³C is highly recommended.

References

A Comparative Guide to the Bioanalytical Validation of Encorafenib Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of encorafenib, a targeted cancer therapy. While direct cross-laboratory validation studies are not publicly available, this document synthesizes data from published single-laboratory validations to offer a comparative overview of assay performance. The information presented herein is crucial for researchers involved in the therapeutic drug monitoring and clinical pharmacokinetics of encorafenib.

Encorafenib's Mechanism of Action

Encorafenib is a potent and selective inhibitor of BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] In certain cancers, such as melanoma, colorectal cancer, and non-small cell lung cancer, mutations in the BRAF gene (most commonly V600E or V600K) lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[1][2][4] Encorafenib binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity and thereby blocking the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis of cancer cells.[1][2]

Encorafenib_Signaling_Pathway cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E/K Mutant) BRAF (V600E/K Mutant) RAS->BRAF (V600E/K Mutant) MEK MEK BRAF (V600E/K Mutant)->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) Nucleus->Gene Transcription (Proliferation, Survival) Encorafenib Encorafenib Encorafenib->BRAF (V600E/K Mutant) Inhibition

Caption: Encorafenib inhibits the mutated BRAF protein in the MAPK/ERK signaling pathway.

Comparison of Validated Encorafenib Bioanalytical Assays

The following tables summarize the key performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed and validated for the quantification of encorafenib in human plasma. These methods are essential for therapeutic drug monitoring and pharmacokinetic studies.

Parameter Method 1 [5][6][7]Method 2 [8]Method 3 [9]
Matrix Human PlasmaRat PlasmaHuman Liver Microsomes
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS
Linearity Range (ng/mL) 10 - 40000.5 - 30005 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 100.55
Accuracy (%) 94.6 - 112.0Not explicitly stated, but RSD for accuracy and precision ≤ 7.52%96.11 - 100.25
Precision (RSD %) Within-run: 1.9 - 3.4Between-run: 1.7 - 12.0≤ 7.52Intra-day: 0.45 - 2.60Inter-day: Not explicitly stated
Recovery (%) 85.6 - 90.992.88 - 102.28Not explicitly stated
Internal Standard Not specifiedSpebrutinibAvitinib

Experimental Protocols for Bioanalytical Method Validation

The validation of bioanalytical methods for encorafenib quantification generally follows the guidelines set by the U.S. Food and Drug Administration (FDA). Key experimental protocols are detailed below.

Sample Preparation

A common technique for extracting encorafenib from plasma is protein precipitation.[5][7][8]

  • Spiking: To a small volume of plasma (e.g., 50 µL), add the internal standard.[8]

  • Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.[8]

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A C18 column is commonly used for separation.[5][10]

  • Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. Detection is typically performed using heated electrospray ionization in positive ion mode.[5][7] Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of encorafenib and the internal standard.[8]

Validation Parameters
  • Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is assessed by the correlation coefficient (r²) of the curve.[8][9]

  • Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[9]

  • Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in extracted samples to that of unextracted standards.[5][7]

  • Matrix Effect: This assesses the influence of plasma components on the ionization of the analyte.[9]

  • Stability: The stability of encorafenib in plasma is evaluated under various storage conditions, including freeze-thaw cycles and long-term storage at different temperatures.[5][7][9]

Proposed Workflow for Inter-Laboratory Cross-Validation

To ensure the reproducibility and reliability of encorafenib assays across different laboratories, a cross-validation study is recommended. The following workflow outlines the key steps for such a study.

Cross_Validation_Workflow cluster_workflow Inter-Laboratory Cross-Validation Workflow Protocol Harmonization Protocol Harmonization Reference Standard Exchange Reference Standard Exchange Protocol Harmonization->Reference Standard Exchange Blinded Sample Analysis Blinded Sample Analysis Reference Standard Exchange->Blinded Sample Analysis Data Comparison & Statistical Analysis Data Comparison & Statistical Analysis Blinded Sample Analysis->Data Comparison & Statistical Analysis Acceptance Criteria Evaluation Acceptance Criteria Evaluation Data Comparison & Statistical Analysis->Acceptance Criteria Evaluation Report Generation Report Generation Acceptance Criteria Evaluation->Report Generation

References

Performance Characteristics of Encorafenib-13C,d3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accurate quantification of therapeutic agents in biological matrices. This guide provides a comprehensive comparison of the performance characteristics of Encorafenib-13C,d3 against other commonly used internal standards in the bioanalysis of Encorafenib, a potent BRAF inhibitor. The information presented is supported by experimental data to aid in the selection of the most suitable internal standard for specific research needs.

Encorafenib is a key therapeutic agent in the treatment of certain cancers, and its accurate quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction recovery.

Comparative Performance of Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods for Encorafenib quantification using different internal standards. The data is compiled from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: Method Performance using this compound as Internal Standard [1]

ParameterPerformance Metric
Linearity Range 10 - 4,000 ng/mL
Accuracy 94.6% - 112.0%
Precision (Within-run) 1.9% - 3.4% RSD
Precision (Between-run) 1.7% - 12.0% RSD
Recovery 89.8% - 90.9%
Matrix Factor (Normalized) 0.92 - 0.98

Table 2: Method Performance using Spebrutinib as Internal Standard [2][3]

ParameterPerformance Metric
Linearity Range 0.5 - 3,000 ng/mL
Accuracy & Precision (RSD) ≤ 7.52%
Recovery 92.88% - 102.28%
Matrix Effect Not explicitly reported, but the method was fully validated.

Table 3: Method Performance using Avitinib as Internal Standard (for Metabolic Stability Assessment)

ParameterPerformance Metric
Linearity Range 5 - 500 ng/mL (in Human Liver Microsomes)
Precision (Intra-day) 0.45% - 2.60% RSD
Precision (Inter-day) Not explicitly reported
Accuracy 96.11% - 100.25%
Recovery ~100.1%
Matrix Effect ~98.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the key methods cited.

Method 1: Encorafenib Quantification using this compound Internal Standard[1]
  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of a working internal standard solution (WIS) of [13C,2H3]-encorafenib in methanol (250 ng/mL).

    • Vortex mix the samples.

    • Centrifuge at 17,110 x g for 10 minutes at 4°C.

    • Transfer 130 µL of the supernatant and dilute with 1,500 µL of sample diluent.

    • Inject 2 µL into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: Not specified in detail in the abstract.

    • Mobile Phase: Not specified in detail in the abstract.

    • Flow Rate: Not specified in detail in the abstract.

  • Mass Spectrometry:

    • Ionization: Heated electrospray ionization (HESI) in positive ion mode.

    • Detection: Tandem mass spectrometry.

Method 2: Encorafenib Quantification using Spebrutinib Internal Standard[2][3]
  • Sample Preparation:

    • Pre-treat plasma samples by protein precipitation with acetonitrile containing spebrutinib as the internal standard.

  • Liquid Chromatography:

    • Column: Agilent Eclipse plus C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic elution with 0.1% formic acid in water/acetonitrile (67:33, v/v).

    • Flow Rate: 0.35 mL/min.

    • Run Time: 2 minutes.

  • Mass Spectrometry:

    • Ionization: Not specified in detail in the abstract.

    • Detection: Positive multiple reaction monitoring (MRM) mode.

Method 3: Encorafenib Quantification using Avitinib Internal Standard for Metabolic Stability
  • Sample Preparation (in Human Liver Microsomes):

    • Details of the extraction from the HLM matrix are not fully specified but involved protein precipitation.

  • Liquid Chromatography:

    • Column: Hypersil BDS C18.

    • Mobile Phase: Isocratic elution.

  • Mass Spectrometry:

    • Ionization: Not specified in detail in the abstract.

    • Detection: Tandem mass spectrometry.

Visualizing Key Processes

To further aid in the understanding of Encorafenib's mechanism and the analytical workflow, the following diagrams are provided.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Encorafenib Encorafenib Encorafenib->BRAF G cluster_1 Bioanalytical Workflow for Encorafenib Plasma_Sample Plasma Sample Collection Spiking Spike with Internal Standard (e.g., this compound) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Encorafenib Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of encorafenib combination therapy in the treatment of BRAF-mutant cancers, supported by experimental data from pivotal clinical trials.

Encorafenib, a potent and highly selective BRAF kinase inhibitor, has emerged as a cornerstone in the treatment of cancers harboring BRAF V600 mutations, most notably in metastatic melanoma and metastatic colorectal cancer (mCRC).[1][2] Its efficacy is significantly enhanced when used in combination with a MEK inhibitor, such as binimetinib, or an EGFR inhibitor, like cetuximab, to overcome innate and acquired resistance mechanisms.[1][2] This guide provides a comprehensive comparison of encorafenib combination therapies against other treatment modalities, supported by data from key clinical trials.

Mechanism of Action: Dual Pathway Inhibition

Encorafenib targets the BRAF V600E mutation, which leads to constitutive activation of the MAPK signaling pathway (RAS/RAF/MEK/ERK), a key driver of cell proliferation and survival.[1][3] However, BRAF inhibitor monotherapy often leads to the development of resistance through paradoxical reactivation of this pathway.[4]

Combination therapy with a MEK inhibitor like binimetinib provides a vertical blockade of the MAPK pathway at two different points, leading to more profound and durable inhibition of tumor growth.[2][3][5] Preclinical studies have shown that the co-administration of encorafenib and binimetinib results in greater anti-proliferative and anti-tumor activity compared to either drug alone and delays the emergence of resistance.[1][5]

In BRAF V600E-mutant colorectal cancer, resistance to BRAF inhibitors can also be driven by feedback activation of the epidermal growth factor receptor (EGFR).[1] The addition of an EGFR inhibitor like cetuximab to encorafenib (with or without binimetinib) has been shown to overcome this resistance mechanism.[1][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR RAS RAS EGFR->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Encorafenib Encorafenib Encorafenib->BRAF Binimetinib Binimetinib Binimetinib->MEK

MAPK Signaling Pathway Inhibition

Performance in Metastatic Melanoma

The combination of encorafenib and binimetinib is a recommended first-line treatment for patients with unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[2][7]

COLUMBUS Trial: A Head-to-Head Comparison

The pivotal Phase III COLUMBUS trial evaluated the efficacy and safety of encorafenib plus binimetinib compared to vemurafenib monotherapy and encorafenib monotherapy in patients with BRAF V600-mutant melanoma.[4][8][9]

Experimental Protocol: COLUMBUS Trial (Part 1)

  • Study Design: A two-part, randomized, open-label, Phase III trial.

  • Patient Population: Patients with locally advanced, unresectable, or metastatic BRAF V600-mutant melanoma.

  • Randomization: Patients were randomized (1:1:1) to receive:

    • Encorafenib (450 mg once daily) plus binimetinib (45 mg twice daily)

    • Encorafenib (300 mg once daily)

    • Vemurafenib (960 mg twice daily)

  • Primary Endpoint: Progression-free survival (PFS) for the combination therapy versus vemurafenib monotherapy.[4]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

Efficacy Data: Encorafenib + Binimetinib vs. Other BRAF/MEK Inhibitors

Treatment ArmMedian PFS (months)Median OS (months)ORR (%)
Encorafenib + Binimetinib 14.9 [4][10]33.6 [8]63 [4]
Vemurafenib7.3[4][10]16.9[8]40[4]
Encorafenib9.6[4]23.551[4]
Dabrafenib + Trametinib~9.0-9.5[11]--
Vemurafenib + Cobimetinib---

PFS data for Dabrafenib + Trametinib is from a separate study and is included for comparative context.

Safety and Tolerability

The combination of encorafenib and binimetinib demonstrated a manageable safety profile.[12] Compared to other BRAF/MEK inhibitor combinations, it has been associated with lower rates of pyrexia, arthralgia, and photosensitivity.[12] Common grade 3 or 4 adverse events included increased gamma-glutamyltransferase (GGT), increased creatine phosphokinase (CPK), and hypertension.[10]

Performance in Metastatic Colorectal Cancer (mCRC)

For patients with previously treated BRAF V600E-mutant mCRC, the combination of encorafenib and cetuximab is a recommended treatment.[13][14]

BEACON CRC Trial: A New Standard of Care

The Phase III BEACON CRC trial established the combination of encorafenib and cetuximab, with or without binimetinib, as a new standard of care for previously treated BRAF V600E-mutant mCRC.[13][15][16][17]

BEACON_CRC_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1:1) cluster_arms Treatment Arms cluster_endpoints Endpoints Eligibility Eligibility Criteria: - BRAF V600E-mutant mCRC - Progression after 1-2 prior regimens Randomize Randomization Eligibility->Randomize Triplet Triplet Therapy: Encorafenib + Binimetinib + Cetuximab Randomize->Triplet Doublet Doublet Therapy: Encorafenib + Cetuximab Randomize->Doublet Control Control: Investigator's Choice of Cetuximab + Irinotecan or FOLFIRI Randomize->Control Primary Primary Endpoints: - OS (Triplet vs. Control) - ORR (Triplet vs. Control) Triplet->Primary Secondary Secondary Endpoints: - OS (Doublet vs. Control) - PFS, DOR, Safety Doublet->Secondary Control->Primary Control->Secondary

References

Encorafenib Plus Binimetinib Outperforms Vemurafenib in BRAF-Mutant Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for BRAF V600-mutant melanoma, the combination of the BRAF inhibitor encorafenib and the MEK inhibitor binimetinib has demonstrated superior efficacy and a manageable safety profile compared to the first-generation BRAF inhibitor vemurafenib. This guide provides a detailed comparison based on the pivotal phase III COLUMBUS trial, offering researchers, scientists, and drug development professionals a comprehensive overview of the key experimental data and methodologies.

The combination of encorafenib and binimetinib has emerged as a standard of care for patients with BRAF V600-mutant advanced or metastatic melanoma, largely based on the results of the multicenter, open-label, randomized, phase III COLUMBUS trial. This study evaluated the efficacy and safety of encorafenib plus binimetinib against vemurafenib monotherapy and encorafenib monotherapy.

Efficacy Data: A Clear Advantage for the Combination Therapy

The COLUMBUS trial demonstrated clinically meaningful and statistically significant improvements in key efficacy endpoints for the encorafenib plus binimetinib arm compared to the vemurafenib arm. The combination therapy led to a notable extension in both progression-free survival (PFS) and overall survival (OS).

Efficacy EndpointEncorafenib + BinimetinibVemurafenibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 14.9 months[1]7.3 months0.54 (0.41-0.71)<0.0001[1]
5-Year PFS Rate 23%[2]10%[2]
7-Year PFS Rate 21.2%[3]6.4%[3]
Median Overall Survival (OS) 33.6 months[4]16.9 months[4]0.61 (0.47-0.79)<0.0001
5-Year OS Rate 35%[2][4]21%[2][4]
7-Year OS Rate 27.4%[3]18.2%[3]
Overall Response Rate (ORR) 64%[5]41%[5]
Complete Response (CR) Rate 14.1%[2]8.4%[2]
Median Duration of Response (DoR) 18.6 months[6]12.3 months[6]
Disease Control Rate (DCR) 92.2%[6]81.2%[6]

Safety and Tolerability Profile

While the combination of encorafenib and binimetinib showed superior efficacy, it is crucial to consider the safety profile. The COLUMBUS trial reported that the combination was generally well-tolerated, with a safety profile distinct from vemurafenib.

Adverse Event (AE)Encorafenib + BinimetinibVemurafenib
Any Grade 3/4 AEs 70%[2]66%[2]
Most Common Grade 3/4 AEs (>5%) Increased γ-glutamyltransferase (9%), Increased creatine phosphokinase (7%), Hypertension (6%)[1]Arthralgia (6%)[1]
Pyrexia (All Grades) 18%[7][8]30%[7][8]
Photosensitivity (All Grades) 5%[7][8]30%[7][8]
Serous Retinopathy (All Grades) 20%[7][8]2%[7][8]
AEs Leading to Discontinuation 12%[2]14%

Experimental Protocols: The COLUMBUS Trial

The data presented is primarily from the COLUMBUS (NCT01909453) trial, a two-part, multicenter, randomized, open-label, phase III study.[1][9][10]

Patient Population: The trial enrolled 577 patients in Part 1 with locally advanced, unresectable or metastatic BRAF V600E or V600K-mutant melanoma.[3] Patients were either treatment-naïve or had progressed on or after previous first-line immunotherapy.[1]

Randomization and Treatment: Patients were randomized in a 1:1:1 ratio to one of three treatment arms:

  • Encorafenib + Binimetinib: Encorafenib 450 mg once daily plus binimetinib 45 mg twice daily.[3]

  • Vemurafenib: Vemurafenib 960 mg twice daily.[3]

  • Encorafenib: Encorafenib 300 mg once daily.

Endpoints: The primary endpoint was progression-free survival (PFS) of the combination therapy versus vemurafenib, as assessed by a blinded independent central review.[10] Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response (DoR).[10]

Mechanism of Action: Targeting the MAPK/ERK Pathway

BRAF mutations, particularly V600E and V600K, lead to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, driving tumor cell proliferation and survival.[5][11] Encorafenib and vemurafenib are BRAF inhibitors that target the mutated BRAF protein. Binimetinib is a MEK inhibitor that acts downstream of BRAF in the same pathway.[5][11]

The dual blockade of both BRAF and MEK with encorafenib and binimetinib leads to a more profound and sustained inhibition of the MAPK pathway, which is believed to overcome or delay the onset of resistance that can occur with BRAF inhibitor monotherapy.

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus cluster_inhibitors Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600 Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Encorafenib Encorafenib Encorafenib->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF Binimetinib Binimetinib Binimetinib->MEK

Caption: MAPK/ERK signaling pathway with points of inhibition by encorafenib, vemurafenib, and binimetinib.

References

Evaluating Analytical Variability: A Comparison of Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. An appropriate internal standard is essential for correcting analytical variability that can arise during sample preparation, chromatographic separation, and mass spectrometric detection. This guide provides an objective comparison of the performance of different types of internal standards, supported by experimental data, to aid researchers in selecting the most suitable IS for their specific analytical needs.

Key Considerations in Internal Standard Selection

Internal standards are compounds added at a constant concentration to all samples, including calibration standards and quality controls.[1] The fundamental principle is that the IS experiences similar analytical variations as the analyte of interest, allowing for accurate quantification based on the ratio of their responses. The two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) bioanalysis are:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" as they are analogs of the analyte containing heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Their physicochemical properties are nearly identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization.[2]

Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards

The selection of an appropriate internal standard directly impacts the accuracy and precision of a bioanalytical method. The following table summarizes experimental data from a study comparing a stable isotope-labeled internal standard (Everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug Everolimus in a clinical setting.

Performance MetricStable Isotope-Labeled IS (Everolimus-d4)Analog IS (32-desmethoxyrapamycin)Reference
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL[3]
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%[3]
Total Coefficient of Variation (%CV) 4.3% - 7.2%4.3% - 7.2%[3]
Comparison with Independent LC-MS/MS Method (Slope) 0.950.83[3]
Correlation Coefficient (r) > 0.98> 0.98[3]

As the data indicates, both the SIL-IS and the analog IS demonstrated acceptable performance for the quantification of everolimus, with no significant difference in the total coefficient of variation.[3] However, the SIL-IS showed a slope closer to 1.0 when compared with an independent method, suggesting a potentially higher degree of accuracy.[3] While in some cases, like the determination of meloxicam in human plasma using piroxicam as an internal standard, the use of an analog IS did not significantly improve accuracy and precision, the general consensus favors SIL-IS for their ability to more effectively compensate for matrix effects and other sources of variability.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for bioanalytical assays utilizing different internal standards.

Protocol 1: Quantification of Everolimus using a Stable Isotope-Labeled Internal Standard
  • Analyte: Everolimus

  • Internal Standard: Everolimus-d4 (SIL-IS)

  • Matrix: Whole Blood

  • Sample Preparation:

    • To 100 µL of whole blood calibrator, quality control, or patient sample, add 50 µL of the Everolimus-d4 internal standard working solution.

    • Perform protein precipitation by adding 200 µL of zinc sulfate in methanol.

    • Vortex mix for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1200 series

    • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.4 mL/min

    • MS System: AB Sciex API 5500 triple quadrupole

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • MRM Transitions: Everolimus: 975.6 → 908.7 (quantifier), 975.6 → 926.9 (qualifier); Everolimus-d4: 979.6 → 912.7

  • Data Analysis: The concentration of everolimus is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Protocol 2: Quantification of a Quaternary Ammonium Drug using a Stable Isotope-Labeled Internal Standard
  • Analyte: Quaternary Ammonium Drug (QAD)

  • Internal Standard: Stable Isotope Labeled-Internal Standard (SIL-IS) of the QAD

  • Matrix: Biological Sample

  • Sample Preparation:

    • A straightforward Liquid-Liquid Extraction (LLE) method is employed.

    • The SIL-IS is added to the sample at the beginning of the extraction process.

  • LC-MS/MS Parameters:

    • The method is optimized to handle the inherent charge of the QAD, which can exhibit two charge states upon ionization.

    • Ionization and protonation conditions are carefully optimized to ensure a consistent and reliable response for both the analyte and the IS.

  • Data Analysis: During method development, it was observed that the responses of the single-charged transition of the IS increased with the concentration of the calibrators, while the double-charged transition showed the opposite trend.[5] This highlights the importance of understanding the physicochemical properties of both the analyte and the IS for accurate quantification.

Visualizing the Workflow

The following diagrams illustrate the typical workflow of a bioanalytical method using an internal standard and the logical relationship in selecting an appropriate internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) IS_Addition Addition of Internal Standard Sample_Collection->IS_Addition Add IS early Extraction Extraction (e.g., LLE, SPE, PPT) IS_Addition->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification IS_Selection_Logic Start Start IS Selection SIL_Available SIL-IS Available & Cost-Effective? Start->SIL_Available Use_SIL Use Stable Isotope-Labeled IS SIL_Available->Use_SIL Yes Consider_Analog Consider Analog IS SIL_Available->Consider_Analog No Structural_Similarity Structurally Similar? Consider_Analog->Structural_Similarity Physicochemical_Properties Similar Physicochemical Properties (pKa, logP)? Structural_Similarity->Physicochemical_Properties Yes Re-evaluate Re-evaluate IS Choice or Modify Method Structural_Similarity->Re-evaluate No Test_Analog Test Analog IS Performance (Accuracy, Precision, Matrix Effect) Physicochemical_Properties->Test_Analog Yes Physicochemical_Properties->Re-evaluate No Acceptable Performance Acceptable? Test_Analog->Acceptable Use_Analog Use Analog IS Acceptable->Use_Analog Yes Acceptable->Re-evaluate No

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Encorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential guidance on the safe and compliant disposal of Encorafenib-13C,d3, a stable isotope-labeled compound used in research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Encorafenib is a potent BRAF inhibitor and is suspected of causing cancer and having adverse reproductive effects.[1][2] Therefore, meticulous handling and disposal are paramount.

Key Safety and Handling Information

Proper disposal begins with safe handling. The following table summarizes crucial safety information derived from the Safety Data Sheet (SDS) for Encorafenib. Since this compound is labeled with stable isotopes (Carbon-13 and Deuterium), it is not radioactive, and its chemical disposal protocol aligns with that of the parent compound, Encorafenib.[3][4][]

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[6][7]
Handling Precautions Avoid inhalation, contact with eyes and skin, and formation of dust and aerosols. Use in a well-ventilated area.[7]
Spill Cleanup Use dry clean-up procedures to avoid generating dust. Collect residue in labeled containers for disposal.[6]
Storage of Waste Store in a locked, well-ventilated place in a tightly closed container until disposal.[7]
Prohibited Disposal Methods Do not flush down the toilet or dispose of in regular trash. Do not allow the product to reach the sewage system or ground water.[1][8]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural workflow:

  • Consult Institutional Guidelines: Before initiating disposal, review your institution's specific policies for chemical and pharmaceutical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

  • Segregate Waste: Properly segregate waste containing this compound from other laboratory waste streams. This includes contaminated labware, unused product, and cleaning materials from spills.

  • Containerize and Label:

    • Place solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal vendor to arrange for pickup and disposal.

    • Disposal should be carried out at an authorized hazardous or special waste collection point.[6][7] Incineration at a permitted facility is a common method for pharmaceutical waste.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs is_consumer_med Is it unused patient medication? consult_ehs->is_consumer_med return_to_oncology Return to Oncology Team for Disposal is_consumer_med->return_to_oncology Yes is_lab_waste Is it laboratory-generated waste? is_consumer_med->is_lab_waste No end End: Compliant Disposal return_to_oncology->end segregate_waste Segregate as Hazardous Chemical Waste is_lab_waste->segregate_waste Yes label_waste Label Container with Chemical Name and Hazard Information segregate_waste->label_waste store_securely Store Securely in Designated Area label_waste->store_securely contact_vendor Arrange for Pickup by Certified Hazardous Waste Vendor store_securely->contact_vendor contact_vendor->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the proper disposal of this compound. Always prioritize your local and institutional regulations to ensure full compliance and safety.

References

Essential Safety and Operational Guide for Handling Encorafenib-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Encorafenib-13C,d3. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent compound.

Encorafenib is a powerful BRAF inhibitor used in cancer treatment.[1][2] The isotopically labeled version, this compound, is primarily utilized in research settings as a tracer or internal standard for quantitative analysis.[3] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure risks.[4][5]

Hazard Identification and Safety Precautions

Encorafenib is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

Summary of Hazards:

  • Suspected of causing cancer.[6][7]

  • Suspected of damaging fertility or the unborn child.[6][7][8]

  • Causes damage to organs through prolonged or repeated exposure.[6]

  • Harmful if swallowed.[6]

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity - oral 4
H315: Causes skin irritationSkin irritation 2
H319: Causes serious eye irritationEye irritation 2A
H335: May cause respiratory irritationSpecific target organ toxicity (single exposure) 3
H351: Suspected of causing cancerCarcinogenicity 2
H361: Suspected of damaging fertility or the unborn childReproductive toxicity 2
H372: Causes damage to organs through prolonged or repeated exposureSpecific target organ toxicity (repeated exposure) 1

Table 1: Hazard Classifications for Encorafenib [6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.[5] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecification
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated.[9][10]
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs. Made of a low-permeability fabric like polyethylene-coated polypropylene.[10]
Eye and Face Protection Chemical safety goggles and a face shield should be worn whenever there is a risk of splashes or aerosol generation.[9][11]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment device to prevent inhalation of airborne particles.[10][11]

Table 2: Required Personal Protective Equipment

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure risk.

Step 1: Preparation and Area Setup

  • Designate a specific area for handling this compound. This area should be away from general laboratory traffic.

  • Work should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box to contain any airborne particles.[7]

  • Cover the work surface with a disposable, absorbent, plastic-backed liner.

  • Assemble all necessary materials and equipment before starting work to minimize interruptions.

  • Ensure a cytotoxic spill kit is readily accessible.

Step 2: Donning PPE The following workflow illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Procedure Gown Gown Inner_Gloves Inner_Gloves Gown->Inner_Gloves Mask_Respirator Mask_Respirator Inner_Gloves->Mask_Respirator Eye_Protection Eye_Protection Mask_Respirator->Eye_Protection Outer_Gloves Outer_Gloves Eye_Protection->Outer_Gloves

Caption: PPE Donning Sequence.

Step 3: Handling and Experimental Protocol

  • Carefully unpack the container of this compound within the designated containment area.

  • When weighing the compound, use a dedicated, calibrated balance inside the containment unit. Use anti-static weigh paper or a tared container.

  • For reconstitution, slowly add the solvent to the vial to avoid aerosolization. Do not shake vigorously.

  • All equipment that comes into direct contact with the compound should be considered contaminated.

Step 4: Decontamination and Doffing PPE

  • Decontaminate all surfaces and equipment using an appropriate cleaning solution, such as a detergent followed by alcohol.

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.

Waste Segregation:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), disposable labware, and cleaning materials should be placed in a clearly labeled, leak-proof, and puncture-resistant container for cytotoxic waste.[5]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed container for hazardous chemical waste. Do not pour down the drain.[8]

All cytotoxic waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[12]

Emergency Procedures

Spill Management:

  • Evacuate and Secure: Immediately alert others and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE from the spill kit, including a respirator.

  • Contain: Cover the spill with absorbent material from the cytotoxic spill kit. For powders, gently cover with damp absorbent pads to avoid raising dust.

  • Clean: Carefully collect the contaminated material and place it in the cytotoxic waste container. Clean the area with a detergent solution, followed by a disinfectant.

  • Report: Report the incident to the laboratory supervisor and institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[8]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

Mechanism of Action: Signaling Pathway

Encorafenib is a kinase inhibitor that targets the BRAF V600E mutation, as well as wild-type BRAF and CRAF.[2] Mutations in the BRAF gene can lead to the constitutive activation of the MAPK/ERK signaling pathway, which promotes tumor cell growth and proliferation.[1][2][13][14] Encorafenib disrupts this pathway, thereby inhibiting cancer cell growth.

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway Growth_Factors Growth Factors RAS RAS Growth_Factors->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF

Caption: Encorafenib inhibits the MAPK pathway.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.